Apatinib metabolite M1-1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1376710-38-1 |
|---|---|
Molecular Formula |
C24H23N5O2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24+/m1/s1 |
InChI Key |
PIRKQCNHXCEZRZ-YKSBVNFPSA-N |
Isomeric SMILES |
C1C[C@](C[C@@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Canonical SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Apatinib Metabolism: A Comprehensive Technical Guide to Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and identification of Apatinib metabolites. Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets and inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in antiangiogenic cancer therapy.[1][2] Understanding its metabolic fate is paramount for optimizing therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways, major identified metabolites, quantitative data, and the experimental protocols utilized in their discovery.
Metabolic Pathways of Apatinib
Apatinib undergoes extensive metabolism in humans, with the primary routes of biotransformation including hydroxylation, N-dealkylation, oxidation, and glucuronidation.[3][4][5] The main enzymatic systems responsible for these transformations are Cytochrome P450 (CYP) enzymes, primarily CYP3A4/5, with lesser contributions from CYP2D6, CYP2C9, and CYP2E1.[3][5] Following hydroxylation, glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the main enzyme responsible for the formation of the major circulating metabolite, and both UGT1A4 and UGT2B7 contributing to the formation of other glucuronide conjugates.[3][5]
The key metabolic reactions are:
Major Metabolites of Apatinib
Several metabolites of Apatinib have been identified in human plasma, urine, and feces.[4] Nine major metabolites have been confirmed through comparison with reference standards.[3][4] The major circulating metabolite is the pharmacologically inactive E-3-hydroxy-apatinib-O-glucuronide (M9-2).[3][5] Other significant metabolites include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), and apatinib-25-N-oxide (M1-6).[3][5] While M1-1 shows some pharmacological activity, its contribution is significantly less than that of the parent drug.[3][5] The contributions of M1-2 and M1-6 to the overall pharmacology are considered to be less than 1%.[3][5]
Quantitative Data Summary
The following table summarizes the steady-state exposure of Apatinib and its major metabolites in humans.
| Analyte | % of Parent Drug Exposure (AUC) | Pharmacological Activity |
| Apatinib | 100% | Active |
| E-3-hydroxy-apatinib-O-glucuronide (M9-2) | 125% | Inactive[3][5] |
| E-3-hydroxy-apatinib (M1-1) | 56% | Active (5.42% to 19.3% of parent)[3][5] |
| Apatinib-25-N-oxide (M1-6) | 32% | Minor (<1% of parent)[3][5] |
| Z-3-hydroxy-apatinib (M1-2) | 22% | Minor (<1% of parent)[3][5] |
Experimental Protocols
The identification and quantification of Apatinib metabolites involve a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.
-
Objective: To identify the enzymes responsible for Apatinib metabolism.
-
Methodology:
-
Incubation with Human Liver Microsomes (HLMs): Apatinib is incubated with pooled HLMs in the presence of NADPH to initiate phase I metabolism.[6]
-
Incubation with Recombinant CYP Isoforms: To pinpoint the specific CYP enzymes involved, Apatinib is incubated with individual recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2E1).[6]
-
Incubation with UGT Isoforms: To identify the UGT enzymes responsible for glucuronidation, hydroxylated metabolites of Apatinib are incubated with recombinant human UGT isoforms (e.g., UGT1A4, UGT2B7).[3][5]
-
Sample Analysis: The reaction mixtures are analyzed by LC-MS/MS to identify and quantify the metabolites formed.[6]
-
-
Objective: To characterize the metabolic profile and pharmacokinetics of Apatinib and its metabolites in humans.
-
Methodology:
-
Drug Administration: A single oral dose of Apatinib is administered to healthy subjects or patients.
-
Sample Collection: Blood, urine, and feces samples are collected at various time points post-dose.[3][5]
-
Sample Preparation:
-
Sample Analysis: The prepared samples are analyzed using a validated UPLC-MS/MS method for the simultaneous determination of Apatinib and its metabolites.[7][9][10]
-
-
Objective: To separate, detect, and quantify Apatinib and its metabolites.
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.[7][9][10]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Conclusion
The metabolism of Apatinib is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. The major circulating metabolite is pharmacologically inactive, and the parent drug is the primary contributor to the overall pharmacological activity.[3][5] The detailed characterization of Apatinib's metabolic profile, achieved through a combination of in vitro and in vivo studies and advanced analytical techniques, is crucial for understanding its disposition and potential drug-drug interactions, thereby guiding its safe and effective clinical use.
References
- 1. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of the main metabolites of Apatinib on CYP450 isozymes in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the Plasma Concentration of Apatinib by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Apatinib to its M1-1 Metabolite: A Technical Guide
Introduction: Apatinib, an oral tyrosine kinase inhibitor, selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in anti-angiogenesis and cancer therapy. The efficacy and potential for drug-drug interactions of Apatinib are significantly influenced by its metabolic fate. Systemically available Apatinib is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes, into several metabolites. This technical guide provides an in-depth overview of the in vitro metabolism of Apatinib to its major active metabolite, M1-1 (cis-3-hydroxy-apatinib), intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Apatinib to M1-1
The primary biotransformation of Apatinib to its M1-1 and M1-2 metabolites involves hydroxylation. In vitro studies have identified that this reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes. To a lesser extent, other enzymes such as CYP2D6 and CYP2C9 also contribute to its metabolism[1]. The M1-1 metabolite, specifically cis-3-hydroxy-apatinib, retains a portion of the pharmacological activity of the parent drug[1].
Quantitative Data: Inhibitory Potential of Metabolite M1-1
While the precise kinetic parameters (Km, Vmax) for the formation of M1-1 are not publicly detailed, significant data exists regarding the inhibitory effects of the M1-1 metabolite on various CYP450 isozymes. This information is critical for predicting potential drug-drug interactions (DDIs). The following table summarizes the inhibition constants (Ki) and the type of inhibition M1-1 exerts on key CYP enzymes in human liver microsomes (HLMs).
| CYP Isozyme | Inhibition Type | Ki (μM) |
| CYP2B6 | Competitive | 12.280 |
| CYP2C9 | Mixed-type | 0.998 |
| CYP2D6 | Competitive | 2.046 |
| CYP3A4/5 | Noncompetitive | 1.340 |
| Data sourced from Pang et al. (2023)[2]. |
Experimental Protocols
Studying the in vitro metabolism of Apatinib involves two primary methodologies: metabolic stability assays using pooled human liver microsomes (HLMs) and reaction phenotyping using recombinant human CYP enzymes (rhCYPs).
Metabolic Stability and Phenotyping in Human Liver Microsomes (HLMs)
This protocol aims to determine the rate of Apatinib metabolism and identify the primary CYP enzymes involved.
Materials:
-
Apatinib
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Selective CYP chemical inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)
-
Internal Standard (IS), e.g., Vatalanib
-
Acetonitrile (ACN), cold
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Apatinib (e.g., 1 mM) in DMSO or acetonitrile.
-
Prepare working solutions of Apatinib by diluting the stock in the incubation buffer.
-
Prepare HLM suspension in potassium phosphate buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension, Apatinib working solution, and phosphate buffer.
-
For phenotyping, add a selective chemical inhibitor to the respective tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath[2].
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated UPLC-MS/MS method to quantify the remaining Apatinib and the formation of the M1-1 metabolite.
-
Recombinant Human CYP Enzyme Assay
This protocol identifies the specific contribution of individual CYP isoforms to the metabolism of Apatinib.
Materials:
-
Recombinant human CYP enzymes (e.g., rhCYP3A4, rhCYP2D6, rhCYP2C9) co-expressed with cytochrome P450 reductase.
-
All other reagents as listed in the HLM protocol.
Procedure:
-
Preparation: The procedure is similar to the HLM assay, but instead of pooled microsomes, individual recombinant CYP isoforms are used. The protein concentration will vary depending on the specific activity of the recombinant enzyme preparation.
-
Incubation:
-
Incubate Apatinib separately with each recombinant CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) in the presence of the NADPH regenerating system.
-
A control incubation without any CYP enzyme should be included to check for non-enzymatic degradation.
-
-
Reaction and Analysis: The reaction initiation, quenching, sample processing, and analysis steps are identical to the HLM protocol. The rate of M1-1 formation in each incubation is measured to determine the relative contribution of each CYP isoform.
Analytical Method: UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and selective quantification of Apatinib and M1-1.
Typical Parameters:
-
Chromatography Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm) is commonly used[3].
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer like ammonium acetate (e.g., 5 mmol/L) with 0.1% formic acid provides good separation[3].
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Apatinib, M1-1, and the internal standard.
References
- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Apatinib Metabolite M1-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a potent small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition disrupts the downstream signaling pathways crucial for angiogenesis, a vital process for tumor growth and metastasis. Following administration, Apatinib undergoes extensive metabolism, resulting in the formation of several metabolites. Among these, the M1-1 metabolite, identified as cis-3-hydroxy-apatinib, is a notable circulating metabolite with pharmacological activity. Understanding the specific contribution of M1-1 to the overall clinical efficacy and safety profile of Apatinib is crucial for a comprehensive assessment of the drug's action. This technical guide provides an in-depth analysis of the pharmacological activity of the Apatinib metabolite M1-1, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.
Pharmacokinetics and Metabolism of Apatinib
Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 being the major contributors, and to a lesser extent, CYP2D6, CYP2C9, and CYP2E1.[1][2] The biotransformation of Apatinib involves several pathways, including hydroxylation, N-dealkylation, and oxidation, leading to the formation of multiple metabolites.[1]
The steady-state plasma concentrations of Apatinib and its major metabolites have been characterized in human subjects. The M1-1 metabolite, cis-3-hydroxy-apatinib, is one of the significant circulating metabolites.[1] The table below summarizes the key pharmacokinetic parameters of Apatinib and its major metabolites.
Table 1: Steady-State Pharmacokinetic Parameters of Apatinib and its Major Metabolites [1]
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Steady-State Exposure vs. Apatinib |
| Apatinib | 709 ± 253 | 4.1 ± 1.5 | 7684 ± 3163 | 100% |
| M1-1 (cis-3-hydroxy-apatinib) | 215 ± 83 | 5.3 ± 2.2 | 4291 ± 2056 | 56% |
| M1-2 (trans-3-hydroxy-apatinib) | 74.3 ± 36.1 | 6.5 ± 2.9 | 1686 ± 932 | 22% |
| M1-6 (Apatinib-N-oxide) | 128 ± 55 | 5.8 ± 2.5 | 2452 ± 1247 | 32% |
Pharmacological Activity of Apatinib and Metabolite M1-1
Table 2: Pharmacological Activity of Apatinib and Estimated Contribution of Metabolite M1-1
| Compound | Target | IC50 (nM) | Contribution to Overall Pharmacological Activity |
| Apatinib | VEGFR-2 | 1 | Major contributor |
| c-Kit | 429 | Minor contributor | |
| c-Src | 530 | Minor contributor | |
| Ret | 13 | Minor contributor | |
| M1-1 (cis-3-hydroxy-apatinib) | VEGFR-2 | Not Reported | 5.42% to 19.3% of parent drug activity[1][5] |
The data indicates that while Apatinib is the primary contributor to the overall pharmacological activity, the M1-1 metabolite retains a notable fraction of the parent drug's inhibitory potential against VEGFR-2.[1][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches to characterize the pharmacological activity of Apatinib and its metabolites, the following diagrams are provided in the DOT language for Graphviz.
Caption: Apatinib and M1-1 inhibit VEGFR-2 signaling.
References
- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of E-3-Hydroxy-Apatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of E-3-hydroxy-apatinib, a major active metabolite of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, apatinib. While a de novo chemical synthesis protocol is not widely published, this document outlines a standard methodology for its biological generation via in vitro metabolism of the parent drug. Detailed protocols for the characterization of E-3-hydroxy-apatinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of its key physicochemical and pharmacokinetic properties. Furthermore, this guide illustrates the pertinent biological pathways associated with apatinib and its metabolites, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and oncology.
Introduction
Apatinib, a potent and selective small-molecule tyrosine kinase inhibitor of VEGFR-2, has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of solid tumors.[1] The biotransformation of apatinib in humans is extensive, leading to several metabolites, among which E-3-hydroxy-apatinib (also known as trans-3-hydroxy-apatinib or M1-2) is a major circulating and active metabolite.[2] Understanding the synthesis, characterization, and biological activity of this metabolite is crucial for a complete comprehension of apatinib's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.
This guide serves as a technical resource for professionals engaged in the study of apatinib and its metabolites. It consolidates available data on E-3-hydroxy-apatinib and presents it in a structured and accessible format, complete with detailed experimental protocols and visual diagrams of key processes and pathways.
Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for E-3-hydroxy-apatinib is presented in the tables below.
Table 1: Physicochemical Properties of E-3-Hydroxy-Apatinib
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅N₅O₂ | [3] (deduced) |
| Molecular Weight | 415.49 g/mol | [3] (deduced) |
| Stereochemistry | Trans configuration of the hydroxyl group on the cyclopentyl ring | [2] |
Table 2: Pharmacokinetic Parameters of Apatinib and its Metabolites (Human Plasma)
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linear Range (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) |
| Apatinib | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |
| trans-3-hydroxy-apatinib (M1-2) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |
| cis-3-hydroxy-apatinib (M1-1) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |
| apatinib-25-N-oxide (M1-6) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |
| cis-3-hydroxy-apatinib-O-glucuronide (M9-2) | 3.00 | 3.00 - 2000 | < 11.3 | < 13.8 | -5.8 to 3.3 |
Data adapted from a study on the simultaneous determination of apatinib and its major metabolites.[2]
Synthesis of E-3-Hydroxy-Apatinib
Experimental Protocol: In Vitro Generation of E-3-Hydroxy-Apatinib
Objective: To generate E-3-hydroxy-apatinib from apatinib using human liver microsomes for subsequent characterization.
Materials:
-
Apatinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Incubator/shaker at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add apatinib (dissolved in a small amount of organic solvent like DMSO, with the final solvent concentration being low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied to study reaction kinetics.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, including E-3-hydroxy-apatinib.
-
Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if necessary.
Caption: Workflow for the in vitro generation of E-3-hydroxy-apatinib.
Characterization of E-3-Hydroxy-Apatinib
The primary method for the identification and quantification of E-3-hydroxy-apatinib is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of the metabolite in complex biological matrices.
Experimental Protocol: LC-MS/MS Characterization
Objective: To identify and quantify E-3-hydroxy-apatinib in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the metabolite from the parent drug and other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for E-3-hydroxy-apatinib and an internal standard need to be determined. For apatinib, a reported transition is m/z 400.2 → 329.2. The transition for E-3-hydroxy-apatinib would be expected at m/z 416.2, with fragmentation patterns to be determined experimentally.
-
Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows.
Procedure:
-
Sample Preparation: As described in the in vitro generation protocol (Section 3.1).
-
Injection: Inject a small volume (e.g., 5 µL) of the sample supernatant onto the LC system.
-
Chromatographic Separation: The analytes are separated on the C18 column based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the column is introduced into the ESI source. The analytes are ionized, and the specific MRM transitions for E-3-hydroxy-apatinib and the internal standard are monitored.
-
Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve and quantify the concentration of E-3-hydroxy-apatinib in the sample.
Caption: Experimental workflow for the LC-MS/MS characterization.
Biological Context: Signaling Pathway
Apatinib exerts its anti-angiogenic effects primarily by inhibiting the VEGFR-2 signaling pathway.[4] This inhibition prevents the proliferation and migration of endothelial cells, which are essential for tumor neovascularization.[1] While the specific activity of E-3-hydroxy-apatinib on this pathway requires further detailed investigation, as an active metabolite, it is presumed to contribute to the overall pharmacological effect of the parent drug by also targeting VEGFR-2.
Caption: Apatinib's inhibition of the VEGFR-2 signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of E-3-hydroxy-apatinib. While a de novo chemical synthesis is not established in the literature, a robust method for its generation through in vitro metabolism has been presented. The guide also offers a comprehensive protocol for its characterization using LC-MS/MS, a highly sensitive and specific analytical technique. The provided diagrams and data tables serve as a quick reference for researchers. A deeper understanding of the synthesis, properties, and biological activity of E-3-hydroxy-apatinib is essential for the continued development and optimization of apatinib as a therapeutic agent in oncology. Further research into the specific pharmacological and toxicological profile of this major metabolite is warranted.
References
- 1. Apatinib inhibits glycolysis by suppressing the VEGFR2/AKT1/SOX5/GLUT4 signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biotransformation of Apatinib: A Deep Dive into the Formation of the M1-1 Metabolite
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Apatinib, a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), has emerged as a significant therapeutic agent in the treatment of various solid tumors. Understanding its metabolic fate within the human body is crucial for optimizing its clinical efficacy and safety profile. This technical guide provides an in-depth exploration of the biotransformation pathways of Apatinib, with a specific focus on the formation of its major active metabolite, M1-1 (E-3-hydroxy-apatinib). This document details the enzymatic processes involved, presents quantitative data on metabolite exposure, and outlines the experimental protocols used for their characterization.
Biotransformation Pathways of Apatinib
The metabolic journey of Apatinib in humans is complex, involving a series of phase I and phase II reactions that lead to the formation of numerous metabolites. The primary routes of biotransformation include E- and Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and subsequent O-glucuronidation of hydroxylated metabolites.[1] Among the nine major metabolites identified, M1-1, scientifically known as E-3-hydroxy-apatinib, is a significant product of the hydroxylation pathway.[1]
The formation of M1-1 is a critical step in the metabolism of Apatinib, as this metabolite retains a portion of the pharmacological activity of the parent drug. The steady-state plasma exposure of M1-1 has been reported to be approximately 56% of that of Apatinib, contributing to the overall therapeutic effect.[2] The pharmacological activity of M1-1 is estimated to be between 5.42% and 19.3% of the parent compound.
The key enzymatic players in the biotransformation of Apatinib are the cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5 .[1] These enzymes, primarily located in the liver, are responsible for the initial oxidative metabolism of Apatinib. Minor contributions to its metabolism are also made by CYP2D6, CYP2C9, and CYP2E1.[1] The conversion of Apatinib to M1-1 is a direct result of the catalytic activity of these CYP enzymes, specifically through the hydroxylation of the cyclopentyl ring.
References
The Role of Cytochrome P450 3A4 in the Metabolic Formation of Apatinib Metabolite M1-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a potent oral tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various malignancies. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolism. A comprehensive understanding of the enzymatic pathways responsible for Apatinib's biotransformation is paramount for optimizing its clinical application, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth exploration of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of Apatinib's major metabolite, M1-1 (E-3-hydroxy-apatinib).
Core Concepts: Apatinib Metabolism
Apatinib undergoes extensive metabolism in the body, with CYP3A4 being the primary enzyme responsible for its oxidative biotransformation.[1][2][3][4] To a lesser extent, other cytochrome P450 isozymes, including CYP2D6, CYP2C9, and CYP2E1, contribute to its metabolism.[1][3][4] The metabolic process yields several metabolites, with M1-1 being one of the most significant in terms of systemic exposure.[1]
The formation of M1-1 involves the E-cyclopentyl-3-hydroxylation of the parent Apatinib molecule.[1] While M1-1 is a major metabolite, its pharmacological activity is reported to be significantly less than that of Apatinib, contributing between 5.42% and 19.3% of the parent drug's activity.[1][3]
Quantitative Data on Apatinib Metabolism
| Parameter | Value | Reference |
| Primary Metabolizing Enzyme | CYP3A4/5 | [1][2][3][4] |
| Minor Metabolizing Enzymes | CYP2D6, CYP2C9, CYP2E1 | [1][3][4] |
Table 1: Key Enzymes Involved in Apatinib Metabolism
| Metabolite | Systemic Exposure (Relative to Apatinib) | Pharmacological Activity (Relative to Apatinib) | Reference |
| M1-1 (E-3-hydroxy-apatinib) | 56% | 5.42% - 19.3% | [1][3] |
| M1-2 (Z-3-hydroxy-apatinib) | 22% | < 1% | [1] |
| M1-6 (Apatinib-25-N-oxide) | 32% | < 1% | [1] |
Table 2: Major Metabolites of Apatinib and their Characteristics
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of Apatinib metabolism. The following sections outline standardized methodologies for key in vitro experiments.
In Vitro Metabolism of Apatinib using Human Liver Microsomes (HLMs)
This protocol describes a general procedure for assessing the metabolic stability and metabolite formation of Apatinib in a pool of human liver microsomes.
Materials:
-
Apatinib
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing Apatinib (at various concentrations to determine kinetics) and HLMs in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentrations of Apatinib and its metabolites (including M1-1) using a validated LC-MS/MS method.
Metabolism of Apatinib using Recombinant Human CYP3A4
This protocol allows for the specific investigation of CYP3A4's role in Apatinib metabolism.
Materials:
-
Apatinib
-
Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Control incubations (without enzyme or without NADPH)
-
Acetonitrile (or other suitable organic solvent)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare incubation mixtures containing Apatinib, recombinant CYP3A4, and buffer.
-
Pre-incubation: Pre-warm the mixtures to 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring linear reaction velocity.
-
Reaction Termination: Stop the reaction with a cold organic solvent.
-
Sample Processing: Process the samples by centrifugation to remove the enzyme.
-
Analysis: Quantify the formation of M1-1 and other potential metabolites using LC-MS/MS.
Visualizations
The following diagrams illustrate the metabolic pathway of Apatinib and a typical experimental workflow for studying its metabolism.
Caption: Metabolic pathway of Apatinib.
Caption: In vitro metabolism experimental workflow.
Conclusion
CYP3A4 plays a central and indispensable role in the metabolism of Apatinib, primarily through the formation of the M1-1 metabolite. While the qualitative aspects of this metabolic pathway are well-established, a notable gap exists in the public domain regarding the specific kinetic parameters (Km and Vmax) that govern this transformation. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of Apatinib metabolism. A deeper understanding of these processes is essential for the continued safe and effective use of this important anticancer agent. Future research should prioritize the determination of the precise kinetic constants to enable more accurate predictions of drug-drug interactions and to facilitate the development of personalized dosing strategies.
References
- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vivo Generation of E-3-hydroxy-apatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo generation of E-3-hydroxy-apatinib, a significant metabolite of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, apatinib. This document details the metabolic pathways, enzymatic contributors, pharmacokinetic data, and relevant experimental methodologies.
Introduction
Apatinib is an oral tyrosine kinase inhibitor that selectively targets VEGFR-2, playing a crucial role in anti-angiogenic cancer therapy.[1] Upon administration, apatinib undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, E-3-hydroxy-apatinib (also referred to as M1-1 or cis-3-hydroxy-apatinib) is a prominent circulating metabolite with some pharmacological activity.[2][3] Understanding the in vivo generation of this metabolite is critical for comprehending the overall pharmacokinetics, efficacy, and potential drug-drug interactions of apatinib.
Metabolic Pathway of Apatinib to E-3-hydroxy-apatinib
The primary route of apatinib biotransformation involves hydroxylation of the cyclopentyl ring, leading to the formation of E-3-hydroxy-apatinib and its stereoisomer, Z-3-hydroxy-apatinib (M1-2 or trans-3-hydroxy-apatinib).[2][3] This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system, predominantly CYP3A4/5.[2][3] Other CYP isoforms, including CYP2D6, CYP2C9, and CYP2E1, contribute to a lesser extent.[2][3]
Following its formation, E-3-hydroxy-apatinib can undergo further phase II metabolism, specifically O-glucuronidation, to form the pharmacologically inactive metabolite E-3-hydroxy-apatinib-O-glucuronide (M9-2).[2][3] This reaction is mainly catalyzed by the enzyme UGT2B7.[2][3]
Quantitative Pharmacokinetic Data
The in vivo exposure of E-3-hydroxy-apatinib and its glucuronidated metabolite are significant in comparison to the parent drug, apatinib. The following table summarizes the key quantitative parameters observed in human studies at steady-state.
| Compound | Steady-State Exposure (% of Apatinib) | Contribution to Pharmacological Activity (% of Apatinib) |
| Apatinib | 100% | Major contributor |
| E-3-hydroxy-apatinib (M1-1) | 56%[2][3] | 5.42% to 19.3%[2][3] |
| Z-3-hydroxy-apatinib (M1-2) | 22%[2][3] | < 1%[2][3] |
| Apatinib-25-N-oxide (M1-6) | 32%[2][3] | < 1%[2][3] |
| E-3-hydroxy-apatinib-O-glucuronide (M9-2) | 125%[2][3] | Inactive[2][3] |
Experimental Protocols
The generation and quantification of E-3-hydroxy-apatinib in vivo are typically investigated through pharmacokinetic studies in preclinical animal models and human clinical trials. Below are generalized methodologies for such experiments.
In Vivo Animal Studies
A common experimental workflow for assessing the in vivo generation of E-3-hydroxy-apatinib in an animal model, such as Sprague-Dawley rats, is outlined below.
Protocol Details:
-
Animal Model: Male and female Sprague-Dawley rats are often used.
-
Drug Administration: Apatinib is typically administered as a single oral dose.
-
Sample Collection:
-
Blood samples are collected serially from the tail vein at predetermined time points into tubes containing an anticoagulant.
-
Urine and feces are collected over specified intervals using metabolic cages.
-
-
Sample Processing:
-
Blood is centrifuged to separate plasma.
-
Fecal samples are homogenized.
-
Analytes are extracted from plasma, urine, and fecal homogenates using solid-phase extraction or liquid-liquid extraction.
-
-
Analytical Method:
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated for the parent drug and its metabolites.
-
In Vitro Human Liver Microsome (HLM) Assays
To identify the specific enzymes responsible for metabolism, in vitro assays using human liver microsomes are conducted.
Protocol Details:
-
Incubation: Apatinib is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: The formation of metabolites is monitored by LC-MS/MS.
-
Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors for different CYP enzymes are co-incubated with apatinib and HLMs. A reduction in the formation of E-3-hydroxy-apatinib in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
Recombinant Enzyme Assays: To confirm the role of specific enzymes, apatinib is incubated with recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6).
Conclusion
The in vivo generation of E-3-hydroxy-apatinib is a key metabolic pathway for apatinib, primarily mediated by CYP3A4/5. While this metabolite contributes to the overall pharmacological activity of the drug, its subsequent glucuronidation leads to an inactive form. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical application of apatinib. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and oncology.
References
- 1. Phase III Study of Apatinib Tablets in the Treatment of Advanced or Metastatic Gastric Cancer | Clinical Research Trial Listing [centerwatch.com]
- 2. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structural Elucidation of Apatinib Metabolite M1-1 (E-3-hydroxy-apatinib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Apatinib metabolite M1-1, identified as E-3-hydroxy-apatinib. The following sections detail the experimental protocols for isolation, purification, and characterization, present quantitative data in structured tables, and include visualizations of the analytical workflow.
Introduction to Apatinib Metabolism
Apatinib, a potent oral tyrosine kinase inhibitor, selectively targets the vascular endothelial growth factor receptor 2 (VEGFR-2), playing a crucial role in anti-angiogenic cancer therapy. Following administration, Apatinib undergoes extensive metabolism, leading to the formation of several metabolites. One of the major circulating metabolites is M1-1, which has been identified as E-3-hydroxy-apatinib. The structural confirmation of this metabolite is paramount for understanding its pharmacokinetic profile, potential pharmacological activity, and overall contribution to the safety and efficacy of Apatinib.
The structural elucidation of M1-1 relies on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The definitive structure is confirmed by comparing the spectral data of the isolated metabolite with that of a synthetically prepared reference standard.
Experimental Protocols
Isolation and Purification of this compound from Human Plasma
A robust method for the isolation and purification of M1-1 from a biological matrix like human plasma is essential to obtain a sample of sufficient purity and quantity for spectroscopic analysis, particularly NMR.
Protocol:
-
Sample Pre-treatment:
-
Pool plasma samples from subjects administered with Apatinib.
-
Perform protein precipitation to remove high molecular weight biological components. A common method involves the addition of a threefold volume of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the drug and its metabolites.
-
-
Solid-Phase Extraction (SPE) for Initial Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analytes of interest, including Apatinib and its metabolites, with a higher concentration of organic solvent (e.g., 90% methanol in water).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification:
-
Reconstitute the dried residue in a suitable mobile phase.
-
Inject the reconstituted sample into a preparative HPLC system equipped with a C18 column.
-
Employ a gradient elution method to achieve separation of the various metabolites. A typical mobile phase system consists of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector.
-
Collect the fraction corresponding to the retention time of M1-1, as previously determined by analytical HPLC-MS.
-
Repeat the collection process with multiple injections to accumulate a sufficient amount of the purified metabolite.
-
Evaporate the collected fractions to dryness to obtain the isolated M1-1.
-
UPLC-MS/MS Analysis for Identification and Quantification
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for the initial identification and subsequent quantification of Apatinib and its metabolites in biological samples.[1]
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient is used to separate the parent drug from its metabolites.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1000 L/h
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. For the structural elucidation of M1-1, both one-dimensional (¹H) and two-dimensional (¹³C, COSY, HSQC, HMBC) NMR experiments are performed on the purified metabolite and the synthetic reference standard.
Sample Preparation:
-
Dissolve a sufficient amount (typically >1 mg) of the purified M1-1 or the synthetic standard in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: Bruker Avance series (or equivalent) operating at a proton frequency of 400 MHz or higher.
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.
By comparing the NMR spectra of the isolated metabolite with the synthetic standard, the exact position of the hydroxyl group and the stereochemistry (E configuration) can be unequivocally confirmed.
Data Presentation
The following tables summarize the key quantitative data obtained from the analytical characterization of this compound.
Table 1: UPLC-MS/MS Parameters for Apatinib and Metabolite M1-1
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Apatinib | 398.2 | 211.1 | 30 | 25 |
| M1-1 (E-3-hydroxy-apatinib) | 414.2 | 211.1 | 35 | 28 |
Table 2: Hypothetical ¹H NMR Data for E-3-hydroxy-apatinib (M1-1) in DMSO-d₆ (400 MHz)
Note: As the specific NMR data for M1-1 is not publicly available, this table represents a hypothetical dataset based on the known structure of Apatinib and the expected chemical shifts for a hydroxylated analog. The actual experimental data would be required for definitive structural confirmation.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.50 | d | 4.8 | 2H | Pyridine H |
| 8.35 | s | 1H | Pyridine H | |
| 7.90 | d | 8.0 | 1H | Pyridine H |
| 7.65 | d | 8.8 | 2H | Phenyl H |
| 7.40 | d | 8.8 | 2H | Phenyl H |
| 7.25 | d | 4.8 | 2H | Pyridine H |
| 4.60 | d | 5.6 | 2H | -CH₂-Pyridine |
| 4.20 | m | 1H | -CHOH- | |
| 2.20 - 1.80 | m | 6H | Cyclopentyl H | |
| 9.80 | s | 1H | -NH- (Amide) | |
| 8.80 | t | 5.6 | 1H | -NH- (Methylene) |
| 5.10 | d | 4.0 | 1H | -OH |
Table 3: Hypothetical ¹³C NMR Data for E-3-hydroxy-apatinib (M1-1) in DMSO-d₆ (100 MHz)
Note: This is a hypothetical dataset for illustrative purposes.
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C=O (Amide) |
| 158.0 | Pyridine C |
| 150.0 | Pyridine C |
| 149.5 | Pyridine C-H |
| 142.0 | Phenyl C |
| 138.0 | Pyridine C |
| 135.0 | Phenyl C |
| 122.0 | Phenyl C-H |
| 120.0 | Phenyl C-H |
| 118.0 | Pyridine C-H |
| 110.0 | Pyridine C |
| 108.0 | Pyridine C-H |
| 121.0 | C≡N |
| 75.0 | C-OH |
| 55.0 | C-CN |
| 45.0 | -CH₂-Pyridine |
| 38.0 | Cyclopentyl CH₂ |
| 35.0 | Cyclopentyl CH₂ |
| 25.0 | Cyclopentyl CH₂ |
Visualizations
The following diagrams illustrate the key processes involved in the structural elucidation of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Metabolic pathway of Apatinib to M1-1.
Conclusion
The structural elucidation of this compound as E-3-hydroxy-apatinib is a critical step in understanding the complete metabolic profile of the drug. This process requires a synergistic approach, combining meticulous isolation and purification techniques with high-resolution analytical methods such as UPLC-MS/MS and NMR spectroscopy. The confirmation of the metabolite's structure by comparison with a synthetically derived reference standard ensures accuracy and provides a solid foundation for further pharmacokinetic and toxicological studies. This in-depth knowledge is invaluable for drug development professionals in optimizing therapeutic strategies and ensuring patient safety.
References
Early-Stage Investigation of Apatinib M1-1 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, an oral small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily through its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By targeting the ATP binding site of VEGFR-2, Apatinib effectively blocks downstream signaling pathways crucial for angiogenesis, a process vital for tumor growth and metastasis.[1][4][5] While the bioactivity of the parent compound, Apatinib, has been extensively studied, a comprehensive understanding of its metabolites is crucial for a complete picture of its pharmacological profile. This technical guide focuses on the early-stage investigation of the bioactivity of Apatinib M1-1, a major metabolite of Apatinib.
Metabolism of Apatinib and the Significance of M1-1
Apatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1.[1][6] This biotransformation results in the formation of several metabolites, with M1-1 (E-3-hydroxy-apatinib), M1-2 (Z-3-hydroxy-apatinib), and M1-6 (apatinib-25-N-oxide) being significant circulating metabolites.[1][6] Notably, the major circulating metabolite, E-3-hydroxy-apatinib-O-glucuronide (M9-2), is considered pharmacologically inactive.[1][6]
Among the active metabolites, M1-1 is of particular interest due to its substantial systemic exposure. The steady-state exposure of M1-1 is approximately 56% of that of the parent drug, Apatinib.[1][6] While direct and extensive studies on the bioactivity of isolated M1-1 are limited, its contribution to the overall pharmacological effect of Apatinib has been estimated.
Quantitative Data on Apatinib and its Metabolite M1-1
The following tables summarize key quantitative data for Apatinib and its M1-1 metabolite.
Table 1: In Vitro Inhibitory Activity of Apatinib
| Target | IC50 (nM) | Cell Line/Assay Condition |
| VEGFR2 | 1 | Kinase activity assay |
| c-Kit | 429 | Kinase activity assay |
| c-Src | 530 | Kinase activity assay |
| RET | 13 | Kinase activity assay |
| PDGFRβ | - | Inhibition of cellular phosphorylation |
Data compiled from multiple sources.[3][7]
Table 2: Pharmacokinetic and Estimated Activity of Apatinib M1-1
| Parameter | Value | Notes |
| Steady-State Exposure (relative to Apatinib) | 56% | Represents the relative concentration in plasma at steady state. |
| Estimated Pharmacological Contribution | 5.42% - 19.3% | Calculated based on pharmacological activity index values, indicating its contribution to the overall effect of Apatinib. |
Data is derived from human pharmacokinetic studies.[1][6]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or various cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Apatinib or M1-1 (typically ranging from nanomolar to micromolar). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Tumor Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells in 0.1 mL of serum-free medium) is subcutaneously injected into the right flank of each mouse.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Apatinib, or M1-1).
-
Drug Administration: The compounds are administered orally once daily at specified doses (e.g., 50 mg/kg or 150 mg/kg for Apatinib).[2]
-
Tumor Measurement: Tumor volume is measured every other day using calipers and calculated using the formula: (length × width²) / 2.
-
Body Weight Monitoring: The body weight of the mice is monitored regularly as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine the significance of the anti-tumor effects of the treatments.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of Apatinib, and likely its active metabolite M1-1, involves the inhibition of the VEGFR-2 signaling pathway. The following diagrams illustrate this pathway and a general workflow for investigating the bioactivity of such compounds.
Caption: Apatinib/M1-1 inhibits the VEGFR-2 signaling pathway.
Caption: General workflow for bioactivity investigation.
Conclusion
The early-stage investigation of Apatinib's metabolite, M1-1, reveals it to be a pharmacologically active compound that likely contributes to the overall therapeutic effect of Apatinib. With a systemic exposure that is more than half that of the parent drug, its bioactivity, although estimated to be less potent than Apatinib, cannot be overlooked. The primary mechanism of action is presumed to be the inhibition of the VEGFR-2 signaling pathway, consistent with the activity of Apatinib.
However, there is a clear need for further dedicated research to fully characterize the bioactivity of Apatinib M1-1. Future studies should focus on isolating the M1-1 metabolite and performing comprehensive in vitro and in vivo experiments to determine its specific inhibitory concentrations, anti-proliferative and anti-angiogenic effects, and its distinct pharmacological profile. A more in-depth understanding of the bioactivity of M1-1 will provide a more complete picture of Apatinib's mechanism of action and could inform future drug development and optimization strategies.
References
- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. Apatinib (Rivoceranib, YN-968D1) | VEGFR inhibitor | CAS 811803-05-1 (free base) | Buy Apatinib (Rivoceranib, YN-968D1) from Supplier InvivoChem [invivochem.com]
- 4. Progress in the treatment of solid tumors with apatinib: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Apatinib mesylate | VEGFR inhibitor | CAS 1218779-75-9 | Buy Apatinib mesylate from Supplier InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Apatinib Metabolite M1-1 by LC-MS/MS
This document provides detailed application notes and protocols for the quantitative analysis of Apatinib and its major active metabolite, M1-1 (cis-3-hydroxy-apatinib), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Apatinib is an oral small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in tumor angiogenesis.[1][2] The parent drug is extensively metabolized in the human body, leading to the formation of several metabolites. Among these, cis-3-hydroxy-apatinib (M1-1) is a major circulating metabolite.[3] Accurate and sensitive quantification of both apatinib and M1-1 is essential for pharmacokinetic assessments and therapeutic drug monitoring. LC-MS/MS offers a robust and sensitive platform for the simultaneous determination of these compounds in biological samples.[3][4]
Signaling Pathway of Apatinib
Apatinib primarily exerts its anti-angiogenic effects by inhibiting VEGFR-2. This action blocks downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival, thereby suppressing tumor growth.[1][5][6]
Caption: Apatinib's mechanism of action via VEGFR-2 inhibition.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous determination of apatinib and its metabolite M1-1 is detailed below. This protocol is based on established methodologies for the analysis of apatinib and its metabolites in human plasma.[3]
Materials and Reagents
-
Apatinib and M1-1 reference standards
-
Internal Standard (IS), e.g., Vatalanib
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Software: Data acquisition and analysis software
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 5 mmol/L ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient can be optimized for separation. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | To be determined by direct infusion of standards. Example transitions could be: Apatinib: m/z 474.2 → 361.1 M1-1: m/z 490.2 → 361.1 IS (Vatalanib): m/z 325.2 → 148.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for the quantification of apatinib and M1-1.
Caption: Workflow for LC-MS/MS analysis of Apatinib and M1-1.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a robust LC-MS/MS method for apatinib and its metabolites.[3][4]
| Parameter | Apatinib | M1-1 (cis-3-hydroxy-apatinib) |
| Linearity Range (ng/mL) | 3.00 - 2000 | 3.00 - 2000 |
| LLOQ (ng/mL) | 3.00 | 3.00 |
| Intra-assay Precision (%RSD) | < 11.3% | < 11.3% |
| Inter-assay Precision (%RSD) | < 13.8% | < 13.8% |
| Accuracy (% Bias) | -5.8% to 3.3% | -5.8% to 3.3% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of apatinib and its active metabolite M1-1 in biological matrices. The detailed protocol and established performance characteristics make this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. Adherence to the outlined procedures will ensure high-quality data for informed decision-making in research and clinical settings.
References
- 1. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apatinib suppresses the Proliferation and Apoptosis of Gastric Cancer Cells via the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Note: Quantification of M-3-hydroxy-apatinib in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of M-3-hydroxy-apatinib, a major metabolite of the antiangiogenic agent apatinib, in human plasma. The protocol outlined below is adapted from a validated method for the simultaneous determination of apatinib and its primary metabolites.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving apatinib. The simple protein precipitation extraction and rapid chromatographic separation make it suitable for high-throughput analysis in a clinical or research laboratory setting.
Introduction
Apatinib is an oral tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a key role in tumor angiogenesis.[4] It is extensively metabolized in humans, with major circulating metabolites including cis-3-hydroxy-apatinib (M1-1) and trans-3-hydroxy-apatinib (M1-2).[1][3] Accurate quantification of these metabolites in human plasma is essential for understanding the overall pharmacological profile and disposition of apatinib. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of M-3-hydroxy-apatinib.
Experimental
Materials and Reagents
-
Analytes: M-3-hydroxy-apatinib (cis and trans isomers) reference standards
-
Internal Standard (IS): Vatalanib
-
Solvents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade)
-
Buffer: Ammonium acetate
-
Human Plasma: K2-EDTA as anticoagulant
Instrumentation
-
Liquid Chromatography: Agilent 1200 Series HPLC system or equivalent
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax Eclipse XDB C18 column (50 mm × 4.6 mm, 1.8 µm)[1][3]
Sample Preparation
A simple protein precipitation method is employed for the extraction of M-3-hydroxy-apatinib and the internal standard from human plasma.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Vatalanib).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)[1][3]
-
Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient Elution:
-
0-1.5 min: 20% B
-
1.5-4.0 min: 20-90% B
-
4.0-6.0 min: 90% B
-
6.0-6.1 min: 90-20% B
-
6.1-9.0 min: 20% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
cis-3-hydroxy-apatinib (M1-1): m/z 414.2 → 340.1
-
trans-3-hydroxy-apatinib (M1-2): m/z 414.2 → 340.1
-
Vatalanib (IS): m/z 325.1 → 281.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 3.00 to 2000 ng/mL for M-3-hydroxy-apatinib.[1][3]
| Parameter | Value |
| Linear Range | 3.00 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated at three quality control (QC) concentrations.
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| M-3-hydroxy-apatinib | Low QC | < 11.3% | < 13.8% | -5.8% to 3.3% |
| Mid QC | < 11.3% | < 13.8% | -5.8% to 3.3% | |
| High QC | < 11.3% | < 13.8% | -5.8% to 3.3% | |
| Data adapted from the simultaneous analysis of apatinib and its metabolites.[1][3] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| M-3-hydroxy-apatinib | Not explicitly stated, but method was successfully applied | Not explicitly stated, but method was successfully applied |
Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of M-3-hydroxy-apatinib in human plasma.
Caption: Workflow for M-3-hydroxy-apatinib quantification.
Signaling Pathway Context
Apatinib functions by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis. The metabolism of apatinib to M-3-hydroxy-apatinib is a key aspect of its pharmacokinetics.
References
- 1. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study [agris.fao.org]
- 4. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: E-3-hydroxy-apatinib as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a potent vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor, is an established therapeutic agent in oncology. Its metabolism in humans is extensive, leading to the formation of several metabolites. Among these, E-3-hydroxy-apatinib (M1-1) is a major circulating metabolite, contributing significantly to the overall pharmacological profile of the parent drug.[1][2] Accurate and precise quantification of E-3-hydroxy-apatinib is therefore critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.
These application notes provide detailed protocols and essential data for the use of E-3-hydroxy-apatinib as a reference standard in analytical assays. The information herein is intended to guide researchers in developing and validating robust analytical methods for the quantification of this key metabolite in various biological matrices.
Physicochemical Properties and Pharmacokinetics
E-3-hydroxy-apatinib is formed through the hydroxylation of the cyclopentyl ring of apatinib, a biotransformation primarily mediated by the cytochrome P450 enzymes CYP3A4/5.[1][2] It is further metabolized via O-glucuronidation by UGT2B7.[1] The steady-state exposure of E-3-hydroxy-apatinib is approximately 56% of the parent drug, apatinib.[1] While apatinib is the major contributor to the overall pharmacological activity, E-3-hydroxy-apatinib also exhibits pharmacological activity, contributing 5.42% to 19.3% of the parent drug's effect.[1][2]
| Parameter | Value | Reference |
| Metabolite Name | E-3-hydroxy-apatinib (M1-1) | [1] |
| Precursor Drug | Apatinib | [1] |
| Metabolic Enzymes | CYP3A4/5 (formation), UGT2B7 (glucuronidation) | [1] |
| Steady-State Exposure (relative to Apatinib) | 56% | [1] |
| Pharmacological Activity (relative to Apatinib) | 5.42% - 19.3% | [1][2] |
Application 1: Quantification in Biological Matrices by LC-MS/MS
The most common application of E-3-hydroxy-apatinib as a reference standard is in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its quantification in biological samples such as plasma.
Experimental Workflow
Caption: LC-MS/MS workflow for E-3-hydroxy-apatinib quantification.
Protocol: Preparation of Stock and Working Solutions
Materials:
-
E-3-hydroxy-apatinib reference standard
-
HPLC-grade methanol
-
DMSO (optional, for initial solubilization)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of E-3-hydroxy-apatinib reference standard.
-
Transfer the powder to a 1.0 mL volumetric flask.
-
Dissolve the compound in a small amount of DMSO if necessary, then bring to volume with methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in an amber vial.
-
-
Working Stock Solutions:
-
Perform serial dilutions of the primary stock solution with methanol or a mixture of methanol and water to prepare working stock solutions at various concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike appropriate volumes of the working stock solutions into blank biological matrix (e.g., human plasma) to prepare calibration standards at a range of concentrations (e.g., 1 - 1000 ng/mL).[3]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
-
Protocol: Sample Preparation (Protein Precipitation)
Materials:
-
Plasma samples (unknowns, calibration standards, QCs)
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled E-3-hydroxy-apatinib or a structurally similar compound)
-
Acetonitrile (ACN) containing the IS
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 50 µL of each plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following are example parameters and should be optimized for the specific instrumentation used.
| Parameter | Example Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) for E-3-hydroxy-apatinib and IS |
Application 2: Metabolite Identification
E-3-hydroxy-apatinib reference standard is essential for the unambiguous identification of this metabolite in complex biological matrices during drug metabolism studies.
Protocol: Metabolite Identification using HPLC with High-Resolution Mass Spectrometry (HRMS)
-
Sample Analysis: Analyze extracts of in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine, feces) samples from subjects dosed with apatinib using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reference Standard Injection: Inject a solution of the E-3-hydroxy-apatinib reference standard using the same chromatographic method.
-
Data Comparison: Compare the retention time and the accurate mass-to-charge ratio (m/z) of the peak observed in the biological sample with that of the reference standard. A match in both retention time and accurate mass provides a high degree of confidence in the metabolite's identity.
Signaling Pathway Context: Apatinib and its Metabolites
Apatinib and its active metabolites, including E-3-hydroxy-apatinib, exert their therapeutic effect by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Caption: Apatinib inhibits VEGFR-2 signaling pathways.
Conclusion
The use of a well-characterized E-3-hydroxy-apatinib reference standard is indispensable for the accurate quantification and identification of this important metabolite of apatinib. The protocols and data presented in these application notes provide a foundation for researchers to develop and validate robust analytical methods, ultimately contributing to a better understanding of apatinib's pharmacology and facilitating its safe and effective clinical use. It is crucial to note that all analytical methods should be fully validated according to the relevant regulatory guidelines.
References
Application Notes and Protocols for In Vivo Studies of Apatinib Metabolism
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the available in vivo models and experimental protocols for studying the metabolism of Apatinib, a potent VEGFR-2 inhibitor.
Introduction to Apatinib Metabolism
Apatinib is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in tumor angiogenesis.[1] Understanding its in vivo metabolism is critical for evaluating its efficacy, potential drug-drug interactions, and safety profile. Apatinib is extensively metabolized in the body, primarily by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[2][3] The main metabolic pathways include hydroxylation and N-oxidation, leading to the formation of several metabolites.[4] The major circulating metabolites identified in human plasma are cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2).[4]
In Vivo Models for Apatinib Metabolism Studies
The selection of an appropriate in vivo model is crucial for obtaining relevant and translatable data on Apatinib metabolism. Rodent models, particularly rats and mice, are the most commonly used preclinical species.
2.1. Rat Models for Pharmacokinetic Studies:
Sprague-Dawley (SD) rats are frequently used to investigate the pharmacokinetic profile of Apatinib and its metabolites.[5][6] These studies typically involve oral administration of Apatinib and subsequent collection of blood, urine, and feces over a specified period to determine absorption, distribution, metabolism, and excretion (ADME) parameters.
2.2. Mouse Xenograft Models for Efficacy and Metabolism Studies:
To study the interplay between Apatinib metabolism and its anti-tumor efficacy, various mouse xenograft models are employed. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., BALB/c nude or SCID mice). Commonly used cell lines for Apatinib studies include those from gastric cancer, non-small-cell lung cancer (NSCLC), and pancreatic neuroendocrine tumors (PNETs).[7][8][9]
Quantitative Data on Apatinib Metabolism in In Vivo Models
The following tables summarize key pharmacokinetic parameters of Apatinib and its major metabolites in different in vivo models. This data provides a comparative overview of Apatinib's metabolic profile across species.
Table 1: Pharmacokinetic Parameters of Apatinib in Rats
| Parameter | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |
| Apatinib | 40 (oral) | 832.4 ± 156.2 | 1.5 ± 0.5 | 3456.7 ± 589.3 | 3.8 ± 0.7 | [10] |
| Apatinib | 45 (oral) | 1200 ± 200 | 2.0 | 5800 ± 900 | - | [5] |
| Apatinib + X-ray (0.5 Gy) | 45 (oral) | 850 ± 150 | 2.0 | 3840 ± 700 | - | [5] |
| Apatinib + X-ray (2 Gy) | 45 (oral) | 350 ± 100 | 4.0 | 1370 ± 300 | - | [5] |
Table 2: Pharmacokinetic Parameters of Apatinib and Metabolites in Humans (for reference)
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Reference |
| Apatinib | 500 (oral) | 1256 ± 345 | 4.1 ± 1.8 | 10345 ± 3456 | 9.2 ± 2.1 | [4] |
| M1-1 | 500 (oral) | 189 ± 56 | 6.2 ± 2.1 | 2345 ± 876 | - | [4] |
| M1-2 | 500 (oral) | 78 ± 23 | 6.5 ± 2.3 | 987 ± 345 | - | [4] |
| M1-6 | 500 (oral) | 102 ± 31 | 5.8 ± 1.9 | 1234 ± 456 | - | [4] |
| M9-2 | 500 (oral) | 1567 ± 456 | 8.1 ± 2.5 | 15678 ± 5678 | - | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments in the study of Apatinib metabolism in vivo.
4.1. Protocol for Apatinib Administration by Oral Gavage in Rodents
Objective: To administer a precise dose of Apatinib orally to rats or mice.
Materials:
-
Apatinib (pharmaceutical grade)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), sterile water)
-
Animal balance
-
Gavage needles (appropriate size for the animal)[11]
-
Syringes
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[10]
-
Apatinib Formulation: Prepare the Apatinib suspension in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Dosing:
-
Weigh the animal to determine the exact volume to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body.[12] For mice, scruff the mouse to immobilize the head and neck.[12]
-
Measure the distance from the oral cavity to the xiphoid process (last rib) on the outside of the animal to estimate the length of the esophagus and prevent perforation of the stomach.[13]
-
Insert the gavage needle gently into the esophagus. Do not force the needle. The animal should swallow the needle.[11]
-
Slowly administer the Apatinib suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.[14]
-
4.2. Protocol for Blood Sample Collection from Rodents
Objective: To collect serial blood samples for pharmacokinetic analysis of Apatinib and its metabolites.
Materials:
-
Heparinized or EDTA-coated microcentrifuge tubes
-
Capillary tubes or syringes with appropriate gauge needles
-
Centrifuge
Procedure:
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[10]
-
Serial Sampling (Tail Vein):
-
Warm the animal's tail using a heat lamp to dilate the vein.
-
Make a small incision in the tail vein using a sterile scalpel blade or needle.
-
Collect the required volume of blood (typically 50-100 µL) into a heparinized capillary tube.
-
Transfer the blood into a microcentrifuge tube.
-
Apply gentle pressure to the incision site to stop the bleeding.
-
-
Terminal Bleeding (Cardiac Puncture):
-
Anesthetize the animal deeply.
-
Insert a needle attached to a syringe into the heart and slowly withdraw blood.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.[10]
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
4.3. Protocol for Tissue Collection and Homogenization
Objective: To collect tissues for the analysis of Apatinib and its metabolites distribution.
Materials:
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Euthanasia: Euthanize the animal at the designated time point according to approved protocols.
-
Tissue Dissection: Immediately perfuse the animal with ice-cold PBS to remove blood from the tissues.[15][16]
-
Tissue Excision: Carefully dissect the tissues of interest (e.g., liver, kidney, tumor).
-
Washing and Weighing: Wash the tissues with ice-cold PBS to remove any remaining blood and blot them dry. Weigh the tissues.
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until homogenization.
-
Homogenization:
-
Thaw the tissue on ice.
-
Add a specific volume of ice-cold PBS or homogenization buffer (typically 3-5 volumes of the tissue weight).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
4.4. Protocol for LC-MS/MS Analysis of Apatinib and its Metabolites
Objective: To quantify the concentrations of Apatinib and its major metabolites in plasma and tissue homogenates.
Materials:
-
Acetonitrile
-
Formic acid
-
Ammonium acetate
-
LC-MS/MS system with a C18 column[4]
Procedure:
-
Sample Preparation (Protein Precipitation): [4]
-
To 100 µL of plasma or tissue homogenate supernatant, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases typically consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g., acetonitrile).[4]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify Apatinib and its metabolites.[4]
-
-
Data Analysis:
-
Generate calibration curves using standards of known concentrations.
-
Determine the concentrations of Apatinib and its metabolites in the samples by interpolating their peak area ratios to the internal standard on the calibration curve.
-
Visualizations
5.1. Signaling Pathway
Apatinib primarily exerts its anti-angiogenic effect by inhibiting the VEGFR-2 signaling pathway.
Caption: Apatinib inhibits VEGFR-2 signaling.
5.2. Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of Apatinib metabolism.
Caption: Workflow for Apatinib metabolism study.
5.3. Apatinib Metabolism Pathway
This diagram outlines the primary metabolic pathways of Apatinib.
Caption: Primary metabolic pathways of Apatinib.
References
- 1. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and validation of a population pharmacokinetic model for apatinib in patients with tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of icotinib or apatinib on the pharmacokinetic profile of oxycodone in rats and the underlying mechanism [PeerJ] [peerj.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Low-dose apatinib optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - Tao - Translational Cancer Research [tcr.amegroups.org]
- 9. The inhibitory effect of apatinib on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. aniphy.fr [aniphy.fr]
- 15. animalcare.umich.edu [animalcare.umich.edu]
- 16. masseycancercenter.org [masseycancercenter.org]
Application Notes and Protocols for Cell-Based Assays Evaluating Apatinib Metabolite M1-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a potent oral tyrosine kinase inhibitor, selectively targets VEGFR2, the primary mediator of VEGF-induced angiogenesis.[1][2][3] It also exhibits inhibitory effects on other tyrosine kinases such as c-Kit and c-SRC.[1][3] Apatinib's mechanism of action involves the inhibition of VEGF-mediated endothelial cell migration and proliferation, thereby obstructing the formation of new blood vessels essential for tumor growth.[1] The downstream signaling pathways affected by Apatinib include the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[4][5][6]
Upon administration, Apatinib is extensively metabolized in the liver, primarily by CYP3A4/5, into several metabolites.[7] One of the major circulating metabolites is M1-1, or cis-3-hydroxy-apatinib. The steady-state plasma exposure of M1-1 is approximately 56% of the parent drug, Apatinib.[7] Importantly, M1-1 is pharmacologically active, contributing an estimated 5.42% to 19.3% of the overall pharmacological effect of Apatinib.[7]
These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the biological activity of the Apatinib metabolite M1-1. The assays described herein are designed to assess the inhibitory effects of M1-1 on cell proliferation, migration, and its ability to induce apoptosis, providing a comprehensive profile of its anti-cancer properties.
Data Presentation: Comparative Activity of Apatinib and Metabolite M1-1
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Apatinib and its metabolite M1-1 in various cancer cell lines. The IC50 values for M1-1 are estimated based on its reported pharmacological activity relative to Apatinib[7]. This data provides a direct comparison of the potency of the parent drug and its active metabolite.
| Cell Line | Cancer Type | Assay Type | Apatinib IC50 (µM) | Estimated M1-1 IC50 (µM) | Reference |
| KBv200 | Oral Squamous Carcinoma | Proliferation (MTT) | 15.18 ± 0.63 | 78.65 - 280.07 | [8] |
| MCF-7/adr | Breast Cancer | Proliferation (MTT) | 11.95 ± 0.69 | 61.92 - 220.48 | [8] |
| S1-M1-80 | Colon Cancer | Proliferation (MTT) | 11.91 ± 0.32 | 61.71 - 219.74 | [8] |
| ECA-109 | Esophageal Squamous Cell Carcinoma | Proliferation (CCK-8) | ~25 (at 48h) | 129.53 - 461.26 | [9] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Proliferation (CCK-8) | ~25 (at 48h) | 129.53 - 461.26 | [9] |
Note: The estimated IC50 range for M1-1 is calculated based on the reported contribution of M1-1 to the overall pharmacological activity of Apatinib (5.42% to 19.3%).[7] This is a theoretical estimation and experimental validation is recommended.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of Apatinib and its active metabolite M1-1, highlighting the inhibition of VEGFR2 and downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Protocol:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Apatinib and M1-1 in culture medium. A common starting concentration is 100 µM with 2-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Workflow:
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer after 24 hours.
-
-
Wound Creation:
-
Once confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" across the center of the cell monolayer.
-
Gently wash the wells twice with sterile PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh culture medium containing the desired concentrations of Apatinib or M1-1. Use serum-free or low-serum medium to minimize cell proliferation. Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the compounds, capture images of the wound at designated points using a phase-contrast microscope (Time 0). Mark the locations on the plate for consistent imaging.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound locations at various time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0.
-
Compare the rate of wound closure between treated and control groups.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Workflow:
Protocol:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium.
-
Coat the upper surface of the 8 µm pore size Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add the desired concentrations of Apatinib or M1-1 to the upper chamber.
-
-
Chemoattractant Addition:
-
Fill the lower chamber of the 24-well plate with 600-800 µL of complete medium (containing serum) to act as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invading cells per field for each condition.
-
Compare the number of invading cells in the treated groups to the control group.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Apatinib or M1-1 for a specified period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
-
-
Data Analysis:
-
Use appropriate gating to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Apatinib induces endoplasmic reticulum stress-mediated apoptosis and autophagy and potentiates cell sensitivity to paclitaxel via the IRE-1α–AKT–mTOR pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Analysis of Apatinib and its Metabolites
These application notes provide a comprehensive guide for the quantitative analysis of Apatinib and its major metabolites in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolism research of Apatinib.
Introduction
Apatinib is an oral tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a significant role in anti-angiogenic cancer therapy.[1][2] Understanding its metabolic fate and pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety. Apatinib is extensively metabolized in the human body, with primary biotransformation routes including hydroxylation, N-dealkylation, N-oxidation, and glucuronidation.[3][4][5] The major circulating metabolites include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and E-3-hydroxy-apatinib-O-glucuronide (M9-2).[3][4][6] This document outlines a validated UPLC-MS/MS method for the simultaneous determination of Apatinib and its key metabolites.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of analytes from the biological matrix, typically human plasma. Two common methods are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (PPT)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard, e.g., Vatalanib or Tinidazole).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a 5 µL aliquot into the UPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To a 100 µL aliquot of plasma sample, add the internal standard.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.[7][8][9]
UPLC-MS/MS Instrumentation and Conditions
The following tables summarize the typical UPLC and MS/MS parameters for the analysis of Apatinib and its metabolites. These conditions may require optimization based on the specific instrumentation used.
Table 1: UPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| UPLC System | Waters ACQUITY UPLC | Thermo Scientific UltiMate 3000 |
| Column | Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)[6] | Hypersil GOLD aQ C18 (50 × 2.1 mm, 1.9 μm)[7][8][9] |
| Mobile Phase A | 5 mmol/L Ammonium Acetate with 0.1% Formic Acid in Water[6] | 5 mmol/L Ammonium Acetate with 0.1% Formic Acid in Water[7][8][9] |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile[7][8][9] |
| Gradient Elution | Gradient program optimized for separation | Isocratic: 20:80 (A:B)[7][8][9] |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 5 µL[7] |
Table 2: MS/MS Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Apatinib | 475.2 | 362.2 | 25 |
| M1-1 (E-3-hydroxy-apatinib) | 491.2 | 362.2 | 28 |
| M1-2 (Z-3-hydroxy-apatinib) | 491.2 | 362.2 | 28 |
| M1-6 (Apatinib-25-N-oxide) | 491.2 | 362.2 | 30 |
| M9-2 (E-3-hydroxy-apatinib-O-glucuronide) | 667.3 | 491.2 | 22 |
| Internal Standard (Vatalanib) | 323.2 | 166.1 | 20 |
Note: The specific m/z values and collision energies may vary slightly between different instruments and should be optimized accordingly.
Data Analysis and Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Linearity: The method demonstrates linearity over a specific concentration range, typically from 1.00 to 1000 ng/mL for each analyte.[7][8][9]
-
Accuracy and Precision: The inter-assay precision and accuracy should be within ±15%.[7][8][9]
-
Selectivity and Specificity: The method should be free from interferences from endogenous plasma components.
-
Matrix Effect: The ionization of the analytes should not be suppressed or enhanced by the matrix.
-
Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible.
-
Stability: The stability of the analytes should be evaluated under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for Apatinib metabolite analysis and the signaling pathway it targets.
Caption: Experimental workflow for Apatinib metabolite analysis.
Caption: Apatinib mechanism of action via VEGFR-2 signaling pathway.
References
- 1. Application of liquid chromatography-tandem mass spectrometry to study the effect of docetaxel on pharmacokinetics and tissue distribution of apatinib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats [frontiersin.org]
- 6. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of MIP-1α (CCL3) in Biological Fluids
Introduction
Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as Chemokine (C-C motif) ligand 3 (CCL3), is a pro-inflammatory cytokine that plays a crucial role in the recruitment and activation of various immune cells, including macrophages, lymphocytes, and neutrophils.[1][2][3] It is produced by a variety of cells, including macrophages, monocytes, lymphocytes, and dendritic cells, in response to inflammatory stimuli such as bacterial endotoxins.[2][3] Due to its involvement in inflammatory processes, MIP-1α is a significant biomarker for a range of diseases, including multiple myeloma, rheumatoid arthritis, and certain viral infections.[4][5] Accurate quantification of MIP-1α in biological fluids such as serum, plasma, and urine is therefore critical for both clinical diagnostics and in the development of novel therapeutic agents.
These application notes provide detailed protocols for the sample preparation and quantification of MIP-1α in various biological fluids using both immunoassay and mass spectrometry-based methods.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for commercially available MIP-1α immunoassays. These values can be used as a reference for assay selection and performance evaluation.
| Parameter | Serum | Plasma (EDTA, Heparin, Citrate) | Cell Culture Supernatants | Reference |
| Lower Limit of Quantification (LLOQ) | 2.97 pg/mL | 46.9 pg/mL | 31.2 pg/mL | [6] |
| Upper Limit of Quantification (ULOQ) | 1500 pg/mL | 1500 pg/mL | 1000 pg/mL | [6] |
| Assay Range | 46.9 - 1500 pg/mL | 46.9 - 1500 pg/mL | 31.2 - 1000 pg/mL | [6] |
| Sensitivity | 10 pg/mL | 10 pg/mL | 10 pg/mL | [6] |
| Intra-assay Precision (%CV) | ≤ 8% | ≤ 8% | ≤ 8% | |
| Inter-assay Precision (%CV) | ≤ 12% | ≤ 12% | ≤ 12% |
Signaling Pathway of MIP-1α (CCL3)
MIP-1α exerts its biological effects by binding to the chemokine receptors CCR1 and CCR5, which are expressed on the surface of target immune cells.[1][2][3] This interaction initiates a downstream signaling cascade that leads to chemotaxis, cellular activation, and the release of other pro-inflammatory mediators.[7]
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the integrity of MIP-1α and obtain accurate quantitative results.
Biological Fluids:
-
Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully aspirate the serum and transfer it to a clean polypropylene tube.
-
Aliquot the serum to avoid repeated freeze-thaw cycles and store at -80°C until analysis.
-
-
Plasma:
-
Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.
-
Gently invert the tube 8-10 times to ensure proper mixing.[8]
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[8]
-
Aspirate the plasma and transfer to a clean polypropylene tube.
-
Aliquot and store at -80°C.
-
-
Urine:
-
Collect a mid-stream first-morning void into a sterile container.
-
Centrifuge at 1000 x g for 20 minutes to remove any particulate matter.[9]
-
Transfer the supernatant to a clean tube.
-
Aliquot and store at -80°C.
-
Important Considerations:
-
Avoid repeated freeze-thaw cycles as they can degrade cytokine levels.[8][9]
-
Process samples as quickly as possible after collection to minimize protein degradation. Delayed processing can lead to significant changes in cytokine concentrations.[4]
-
For tissue homogenates, mechanical lysis in a PBS-based buffer containing protease inhibitors is recommended.
Protocol for MIP-1α Quantification by ELISA
This protocol is a general guideline for a sandwich ELISA, a common immunoassay format for cytokine quantification.
Methodology:
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the manufacturer's instructions.
-
Sample Preparation: Thaw frozen samples on ice. Depending on the expected concentration, samples may require dilution in the assay diluent provided with the kit.
-
Assay Procedure: a. Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-pre-coated microplate.[9] b. Cover the plate and incubate for 2 hours at room temperature.[6] c. Aspirate the contents of the wells and wash three times with wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well. e. Cover and incubate for 1-2 hours at room temperature.[6] f. Aspirate and wash the wells three times. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Cover and incubate for the time specified in the kit protocol. i. Aspirate and wash the wells three times. j. Add 100 µL of TMB substrate solution to each well and incubate in the dark. k. Add 100 µL of stop solution to each well. The color will change from blue to yellow. l. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of MIP-1α in the samples by interpolating their absorbance values from the standard curve.
General Protocol for Sample Preparation for LC-MS/MS Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and multiplexing capabilities for protein quantification. This is achieved by digesting the protein into smaller peptides and quantifying specific "signature" peptides that are unique to the protein of interest.
Methodology:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled (SIL) internal standard to the sample. This can be a SIL version of the entire MIP-1α protein or a SIL signature peptide.[10]
-
Protein Precipitation/Extraction:
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile, to the sample to precipitate the bulk of the proteins.[2][11] Vortex and incubate at a low temperature, followed by centrifugation to pellet the precipitated proteins. The supernatant containing smaller proteins like MIP-1α is collected.
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used. This involves passing the sample through a cartridge that retains the analyte of interest, which is then eluted with a suitable solvent.[12]
-
-
Reduction and Alkylation: a. Reduce the disulfide bonds in the proteins by adding a reducing agent like dithiothreitol (DTT) and incubating. b. Alkylate the free sulfhydryl groups by adding an alkylating agent such as iodoacetamide to prevent the disulfide bonds from reforming.[11]
-
Enzymatic Digestion: a. Add a protease, typically trypsin, to the sample to digest the proteins into smaller peptides.[11] b. Incubate under optimal conditions (temperature and pH) for the enzyme to ensure complete digestion.
-
Peptide Cleanup: a. Desalt the peptide mixture using a C18 solid-phase extraction method (e.g., ZipTips or spin columns) to remove salts and other contaminants that can interfere with LC-MS/MS analysis.[13] b. Elute the purified peptides and dry them down under vacuum.
-
Reconstitution and Analysis: a. Reconstitute the dried peptides in a solvent compatible with the LC system (e.g., 0.1% formic acid in water). b. Inject the sample into the LC-MS/MS system for analysis.
Data Analysis:
-
The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for the MIP-1α signature peptide(s) and the internal standard.
-
The concentration of MIP-1α is determined by comparing the peak area ratio of the endogenous signature peptide to the stable isotope-labeled internal standard.[6]
References
- 1. LC-MS/MS based Serum Proteomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 4. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human MIP-1a Analyte Overview | Quansys Biosciences [quansysbio.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. cytokines.com [cytokines.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. researchgate.net [researchgate.net]
- 12. rbm.iqvia.com [rbm.iqvia.com]
- 13. A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Apatinib M1-1 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance and methodologies for the quantification of Apatinib M1-1, a critical active metabolite of the tyrosine kinase inhibitor Apatinib, in the context of clinical trials. Accurate measurement of Apatinib M1-1 is essential for understanding the complete pharmacokinetic profile, assessing drug exposure-response relationships, and optimizing dosing strategies to enhance therapeutic outcomes and manage toxicity.
Introduction to Apatinib and its M1-1 Metabolite
Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2).[1] By inhibiting VEGFR-2, Apatinib blocks the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3] It has been approved for the treatment of various cancers, including advanced gastric cancer.[3][4]
Upon administration, Apatinib is extensively metabolized in the human body, primarily by cytochrome P450 enzymes CYP3A4/5.[2][5] This biotransformation leads to the formation of several metabolites, with cis-3-hydroxy-apatinib (M1-1) being one of the major circulating and pharmacologically active metabolites.[5][6] Studies have shown that the steady-state exposure of M1-1 is approximately 56% of the parent drug, Apatinib.[5][7] Furthermore, the pharmacological activity of M1-1 is estimated to contribute between 5.42% and 19.3% of the overall therapeutic effect of Apatinib.[5][7] Therefore, the quantification of M1-1 in conjunction with Apatinib is paramount for a thorough evaluation of the drug's disposition and its total pharmacological impact in clinical trial subjects.
Clinical Significance of Apatinib M1-1 Quantification
The quantification of Apatinib M1-1 in clinical trials serves several critical purposes:
-
Comprehensive Pharmacokinetic Profiling: Measuring both the parent drug and its active metabolites provides a more complete picture of drug exposure.
-
Exposure-Response Analysis: Correlating the concentrations of Apatinib and M1-1 with clinical efficacy and toxicity data can help in establishing a therapeutic window.
-
Dose Optimization: Understanding the variability in the metabolism of Apatinib to M1-1 among patients can aid in personalizing dosing regimens to maximize efficacy while minimizing adverse effects.
-
Drug-Drug Interaction Studies: Quantification of M1-1 is crucial when assessing the impact of co-administered drugs on the metabolism of Apatinib.
Signaling Pathway of Apatinib
Apatinib exerts its anti-cancer effects by inhibiting the VEGFR-2 signaling pathway. The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Apatinib competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and the activation of downstream pathways such as the PI3K/Akt and MAPK pathways.[2]
Figure 1: Simplified signaling pathway of Apatinib's mechanism of action.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Apatinib and its metabolites, as well as the validation parameters for a typical analytical method used for their quantification.
Table 1: Pharmacokinetic Parameters of Apatinib and its Major Metabolites
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | % of Parent Drug Exposure (AUC) |
|---|---|---|---|---|
| Apatinib | Varies with dose | 3-4 | Varies with dose | 100% |
| M1-1 (cis-3-hydroxy-apatinib) | Data not specified | Data not specified | Data not specified | 56%[5][7] |
| M1-2 (trans-3-hydroxy-apatinib) | Data not specified | Data not specified | Data not specified | 22%[5][7] |
| M1-6 (apatinib-25-N-oxide) | Data not specified | Data not specified | Data not specified | 32%[5][7] |
| M9-2 (E-3-hydroxy-apatinib-O-glucuronide) | Data not specified | Data not specified | Data not specified | 125% (inactive)[5][7] |
Table 2: UPLC-MS/MS Method Validation Parameters for Apatinib and Metabolites
| Parameter | Apatinib | M1-1 | M1-2 | M1-6 | M9-2 |
|---|---|---|---|---|---|
| Linearity Range (ng/mL) | 3.00-2000 | 3.00-2000 | 3.00-2000 | 3.00-2000 | 3.00-2000 |
| LLOQ (ng/mL) | 3.00 | 3.00 | 3.00 | 3.00 | 3.00 |
| Intra-assay Precision (%CV) | < 11.3 | < 11.3 | < 11.3 | < 11.3 | < 11.3 |
| Inter-assay Precision (%CV) | < 13.8 | < 13.8 | < 13.8 | < 13.8 | < 13.8 |
| Accuracy (%RE) | -5.8 to 3.3 | -5.8 to 3.3 | -5.8 to 3.3 | -5.8 to 3.3 | -5.8 to 3.3 |
Data synthesized from a representative study by Ding et al. (2012).[6]
Experimental Protocol: Quantification of Apatinib and M1-1 in Human Plasma by UPLC-MS/MS
This protocol describes a validated method for the simultaneous determination of Apatinib and its metabolite M1-1 in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials and Reagents
-
Apatinib and M1-1 reference standards
-
Internal Standard (IS), e.g., Vatalanib
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)
-
Analytical column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm)
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
Figure 2: Workflow for plasma sample preparation.
UPLC-MS/MS Conditions
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)
-
Mobile Phase A: 5 mmol/L ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-7.0 min: 90% B
-
7.1-9.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: Analyte-dependent
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
-
MRM Transitions:
-
Apatinib: m/z 474.2 → 361.1
-
M1-1: m/z 490.2 → 361.1
-
Internal Standard (Vatalanib): m/z 333.1 → 145.1
-
Note: The specific gradient and MS parameters may require optimization based on the instrumentation used.
Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The concentration of the analytes in the quality control and unknown samples is determined using the linear regression equation of the calibration curve.
Conclusion
The quantification of Apatinib and its active metabolite M1-1 is a critical component of clinical trials investigating this anti-angiogenic agent. The detailed UPLC-MS/MS protocol provided herein offers a robust and sensitive method for the simultaneous determination of these compounds in human plasma. By incorporating the analysis of M1-1, researchers and drug development professionals can gain a more comprehensive understanding of Apatinib's pharmacokinetics and its relationship to clinical outcomes, ultimately contributing to the safer and more effective use of this important cancer therapeutic.
References
- 1. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. PD-1 Antibody + Apatinib Mesylate in 2+ Line Serum AFP-elevated Gastric Adenocarcinoma | Clinical Research Trial Listing [centerwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Apatinib Metabolite Identification
Welcome to the technical support center for Apatinib metabolite identification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: I'm seeing low recovery of Apatinib and its metabolites from plasma samples. What could be the cause and how can I improve it?
A1: Low recovery is a common issue often stemming from suboptimal sample preparation. Here are some potential causes and troubleshooting steps:
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Inefficient Protein Precipitation (PPT): If using acetonitrile for PPT, ensure the ratio of solvent to plasma is adequate, typically at least 3:1 (v/v).[1] Incomplete protein removal can trap analytes, leading to poor recovery.
-
Troubleshooting:
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Increase the volume of cold acetonitrile.
-
Ensure vigorous vortexing to fully denature proteins.
-
Increase centrifugation time and/or speed to ensure a compact pellet.
-
-
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Suboptimal Liquid-Liquid Extraction (LLE): The choice of organic solvent and pH are critical for LLE.[2]
-
Troubleshooting:
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Solvent Polarity: Ethyl acetate is a commonly used solvent for Apatinib extraction.[2] If recovery is low, consider testing other solvents like methyl tert-butyl ether (MTBE).
-
pH Adjustment: Apatinib is a basic compound. Adjusting the sample pH to be more basic (e.g., using 1M NaOH) before extraction can improve the partitioning of the un-ionized drug into the organic layer.[2]
-
-
-
Analyte Stability: Apatinib and its metabolites may be susceptible to degradation.
-
Troubleshooting:
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Keep samples on ice during preparation.
-
Minimize the time between sample collection, processing, and analysis.
-
Perform stability studies under various storage conditions (e.g., freeze-thaw cycles, bench-top stability) to understand potential degradation issues.[2]
-
-
Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma).
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.
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Recommendation: While protein precipitation is fast, it is less clean than other methods. Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for more thorough sample cleanup.
-
-
Optimize Chromatography: Ensure that Apatinib and its metabolites are chromatographically separated from the regions where most matrix components elute (often very early in the run).
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Recommendation: Use a guard column to protect your analytical column. Employ a gradient elution that starts with a low percentage of organic solvent to allow polar interferences to wash out before your analytes of interest elute.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.
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Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering components.
Chromatography & Separation
Q3: How can I achieve baseline separation of the cis- and trans-3-hydroxy-apatinib isomers (M1-1 and M1-2)?
A3: Separating geometric isomers like M1-1 and M1-2 requires high-efficiency chromatography as they have the same mass and similar polarities.[1]
-
Column Choice: A high-resolution column with a small particle size (e.g., ≤1.8 µm) is essential. A C18 column is commonly used and effective.[1]
-
Gradient Optimization: A slow, shallow gradient elution is key. This increases the interaction time of the isomers with the stationary phase, allowing for better resolution. Experiment with the gradient slope around the elution time of the isomers.
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Mobile Phase Modifiers: The choice of mobile phase and additives can influence selectivity. Formic acid and ammonium acetate are common additives that can improve peak shape and aid in separation.[1][3]
-
Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.
Q4: My chromatographic peak shapes are poor (e.g., tailing, fronting). What should I check?
A4: Poor peak shape can compromise resolution and integration accuracy.
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Secondary Interactions: Apatinib has basic nitrogen atoms that can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.
-
Solution: Ensure your mobile phase has an acidic modifier like formic acid (typically 0.1%) to suppress silanol activity. Using an end-capped column can also minimize these interactions.
-
-
Mismatched Injection Solvent: If the injection solvent is much stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute your final extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.[2]
-
Mass Spectrometry & Detection
Q5: I am having trouble identifying potential metabolites. What is a systematic approach to finding them?
A5: A systematic approach involves predicting likely metabolic transformations and then searching for the corresponding masses in your high-resolution mass spectrometry (HRMS) data.
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Predict Biotransformations: Apatinib primarily undergoes oxidation (hydroxylation, N-oxide formation) and glucuronidation.[1][4]
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Calculate Expected Masses: Determine the expected m/z values for these modifications (see Table 1).
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Use Extracted Ion Chromatograms (EICs): Search your raw HRMS data for the calculated m/z values of the predicted metabolites. Look for peaks that have a plausible chromatographic shape and are absent in blank samples.
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Analyze Isotope Patterns: Check if the isotopic pattern of the candidate peak matches the expected pattern for the elemental composition of the predicted metabolite.
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Confirm with MS/MS Fragmentation: Acquire MS/MS spectra for your candidate peaks. The fragmentation pattern should be consistent with the proposed structure. Look for characteristic fragment ions of the parent Apatinib molecule.[4] For example, a hydroxylated metabolite should still produce some of the core fragment ions seen from Apatinib itself.
Q6: The MS/MS fragmentation of my low-abundance metabolite is very weak. How can I get a better spectrum for identification?
A6: Obtaining a quality MS/MS spectrum for a low-level metabolite is challenging.
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Increase Sample Concentration: If possible, inject a more concentrated sample.
-
Optimize Collision Energy: The optimal collision energy can vary significantly between the parent drug and its metabolites. Perform a collision energy optimization for the specific m/z of the suspected metabolite.
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Use a More Sensitive Instrument: High-resolution instruments like Q-TOFs or Orbitraps are generally more sensitive and provide better quality data for metabolite identification than older triple quadrupole instruments.
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Signal Averaging: If the metabolite peak is wide enough, you can average the spectra across the peak to improve the signal-to-noise ratio.
Quantitative Data Summary
Table 1: Key Apatinib Metabolites and their Mass Spectrometric Properties
| Analyte/Metabolite Name | Metabolite Code | Biotransformation | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) |
| Apatinib (Parent) | - | - | C₂₄H₂₃N₅O | 398.19 | 371.19, 212.08, 184.09 |
| cis-3-hydroxy-apatinib | M1-1 | Hydroxylation | C₂₄H₂₃N₅O₂ | 414.18 | Expected to retain core fragments of Apatinib |
| trans-3-hydroxy-apatinib | M1-2 | Hydroxylation | C₂₄H₂₃N₅O₂ | 414.18 | Expected to retain core fragments of Apatinib |
| Apatinib-25-N-oxide | M1-6 | N-Oxidation | C₂₄H₂₃N₅O₂ | 414.18 | Expected to retain core fragments of Apatinib |
| cis-3-hydroxy-apatinib-O-glucuronide | M9-2 | Glucuronidation | C₃₀H₃₁N₅O₈ | 590.22 | Expected to show a neutral loss of 176.03 Da |
Note: Specific fragment ions for metabolites need to be confirmed experimentally, but they are expected to share a common fragmentation pattern with the parent drug, particularly fragments related to the stable core structures.[4]
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of Apatinib and its primary metabolites from human or rat plasma.[2]
-
Thaw Samples: Thaw frozen plasma samples to room temperature.
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add Internal Standard (IS): Spike the plasma with 20 µL of an appropriate internal standard working solution (e.g., Vatalanib or a stable-isotope labeled Apatinib).
-
Alkalinize: Add 100 µL of 1 M NaOH to the tube to raise the pH. Vortex briefly.
-
Extraction: Add 1.0 mL of ethyl acetate.
-
Vortex: Cap the tube and vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate: Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 75-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Inject: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This is a general method for the separation and detection of Apatinib and its metabolites.[1][3]
-
LC System: UPLC system capable of high-pressure gradient elution.
-
Column: A high-efficiency reversed-phase column, such as a Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or Hypersil GOLD aQ C18 (50 x 2.1 mm, 1.9 µm).[1][3]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp linearly from 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-9.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Set up transitions for the parent drug, metabolites, and internal standard based on optimized parameters.
Visualizations
Diagrams
Caption: General workflow for Apatinib metabolite analysis.
Caption: Simplified metabolic pathway of Apatinib.
References
- 1. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Apatinib Metabolite Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Apatinib and its metabolites from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting Apatinib and its metabolites from plasma?
A1: The two most common and effective methods for extracting Apatinib and its metabolites from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][2] LLE, often using ethyl acetate, provides a clean extract by separating the analytes into an organic phase.[1][3] PPT, typically with acetonitrile, is a simpler and faster method that removes proteins by causing them to precipitate out of the solution.[2][4]
Q2: What are the major metabolites of Apatinib found in human plasma?
A2: Apatinib is extensively metabolized. The major metabolites commonly found in circulation include cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2).[2]
Q3: What are acceptable recovery rates for Apatinib extraction?
A3: Acceptable recovery rates for Apatinib and its internal standard are generally above 80%.[1] Some methods have demonstrated recovery rates in the range of 97.45%-108.92%.[4]
Q4: How stable is Apatinib in plasma samples under different storage conditions?
A4: Stability studies have shown that Apatinib is stable under various storage conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.[3] Specifically, Apatinib has been found to be stable for at least 12 hours at room temperature and for at least 42 days when stored at -20°C.[3]
Troubleshooting Guide
Issue 1: Low Recovery of Apatinib or its Metabolites
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | - Increase the ratio of acetonitrile to plasma: A higher volume of organic solvent can enhance precipitation efficiency. A common starting ratio is 3:1 (acetonitrile:plasma). - Ensure thorough vortexing: Mix the sample vigorously after adding acetonitrile to ensure complete protein denaturation. - Optimize incubation time and temperature: A short incubation on ice or at 4°C after adding acetonitrile can improve protein precipitation. |
| Inefficient Liquid-Liquid Extraction | - Adjust the pH of the plasma sample: The extraction efficiency of Apatinib, which is a weakly basic compound, can be improved by alkalinizing the plasma sample (e.g., with NaOH) before adding the organic solvent.[3] - Increase the volume of the extraction solvent: Using a larger volume of ethyl acetate can enhance the partitioning of the analytes into the organic phase. - Increase vortexing time: Ensure adequate mixing (e.g., 2 minutes) to facilitate the transfer of analytes to the organic solvent.[3] |
| Analyte Degradation | - Minimize sample processing time: Process plasma samples as quickly as possible to reduce the chance of enzymatic degradation. - Keep samples on ice: Perform all extraction steps on ice to minimize enzymatic activity. |
| Suboptimal Phase Separation (LLE) | - Increase centrifugation speed and/or time: Ensure a clear separation between the aqueous and organic layers by optimizing centrifugation parameters (e.g., 13,000 x g for 10 minutes).[3] - Avoid aspirating the protein interface: When collecting the organic layer, be careful not to disturb the precipitated protein layer between the two phases. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-elution of Phospholipids | - Optimize the extraction method: LLE is generally better at removing phospholipids than PPT. - Use a phospholipid removal plate: These specialized plates can be incorporated into the workflow to specifically remove phospholipids. |
| Insufficient Chromatographic Separation | - Adjust the mobile phase gradient: Optimize the gradient to better separate the analytes from interfering matrix components. - Use a different stationary phase: Consider a column with a different chemistry that provides better retention and separation. |
| High Protein Content in the Final Extract | - Ensure complete protein precipitation: See troubleshooting steps for "Incomplete Protein Precipitation" above. - Consider a two-step extraction: A combination of PPT followed by LLE or solid-phase extraction (SPE) can provide a cleaner sample. |
Issue 3: Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Step |
| Injection of a Strong Solvent | - Ensure the final extract is reconstituted in a solvent similar to the initial mobile phase: This prevents solvent mismatch that can lead to peak distortion. - Reduce the injection volume: A smaller injection volume can minimize the impact of a strong solvent. |
| Sample Overload | - Dilute the sample: If the concentration of the analyte is too high, it can lead to peak fronting or tailing. |
| Column Contamination | - Wash the column: Implement a robust column washing procedure between injections to remove strongly retained matrix components. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of Apatinib in rat plasma.[3]
-
Thaw frozen plasma samples to room temperature.
-
In a 1.5 mL centrifuge tube, add 200 µL of plasma.
-
Add 20 µL of the internal standard (IS) working solution (e.g., 20 ng/mL carbamazepine).
-
Add 100 µL of 1 mol/L NaOH to alkalinize the sample.
-
Add 1.0 mL of ethyl acetate.
-
Vortex the tube for 2.0 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant (organic layer) to a clean 1.5 mL centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 75 µL of the mobile phase.
-
Inject a 5 µL aliquot into the UPLC system for analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a method for the simultaneous determination of Apatinib and its major metabolites in human plasma.[2]
-
Thaw frozen plasma samples to room temperature.
-
In a centrifuge tube, add a specific volume of plasma (e.g., 100 µL).
-
Add the internal standard (e.g., vatalanib).
-
Add acetonitrile as the precipitation solvent, typically in a 3:1 ratio to the plasma volume (e.g., 300 µL of acetonitrile for 100 µL of plasma).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
Quantitative Data Summary
Table 1: Recovery of Apatinib using Liquid-Liquid Extraction [3]
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | ± SD |
| Apatinib | 10 | 80.6 | 4.1 |
| Apatinib | 250 | 81.4 | 2.9 |
| Apatinib | 800 | 82.1 | 1.6 |
| IS | 20 | 82.6 | 3.2 |
Table 2: Precision and Accuracy of Apatinib Quantification using Liquid-Liquid Extraction [3]
| Concentration (ng/mL) | Intra-day Precision (RSD, %) | Intra-day Accuracy (RE, %) | Inter-day Precision (RSD, %) | Inter-day Accuracy (RE, %) |
| 10 | 6.5 | 3.5 | 5.8 | -2.1 |
| 250 | 4.1 | 2.1 | 3.9 | 1.5 |
| 800 | 2.3 | -1.8 | 2.5 | -0.9 |
Table 3: Precision and Accuracy for Simultaneous Determination of Apatinib and Metabolites using Protein Precipitation [2]
| Analyte | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) |
| Apatinib & Metabolites | < 11.3 | < 13.8 | -5.8 to 3.3 |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of Apatinib.
Caption: Workflow for Protein Precipitation of Apatinib.
References
- 1. Determination and Pharmacokinetic Study of Apatinib in Rat Plasma by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of the Plasma Concentration of Apatinib by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Apatinib and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Apatinib and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Apatinib and its metabolites?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix. In the bioanalysis of Apatinib and its metabolites from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer. This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the assay.
Q2: What are the major metabolites of Apatinib that I should consider in my bioanalysis?
A: Apatinib is extensively metabolized. The major circulating metabolites that should be considered for quantitative bioanalysis are:
-
cis-3-hydroxy-apatinib (M1-1)
-
trans-3-hydroxy-apatinib (M1-2)
-
apatinib-25-N-oxide (M1-6)
-
cis-3-hydroxy-apatinib-O-glucuronide (M9-2)[1]
Q3: How can I quantitatively assess the matrix effect for Apatinib and its metabolites?
A: The most common and regulatory-accepted method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to FDA and other regulatory guidelines, the precision of the matrix factor across different lots of matrix should be ≤15% for the method to be considered valid.
Q4: Is there a known matrix effect for Apatinib?
A: Yes, one study reported a matrix effect for Apatinib in human plasma to be in the range of 90.48% to 107.77%, which is generally considered acceptable as it falls within the 85-115% range.
Quantitative Data Summary
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Ionization Polarity | Reference |
| Apatinib | Human Plasma | QuEChERS | 90.48 - 107.77 | ESI+ | [2] |
| cis-3-hydroxy-apatinib (M1-1) | Human Plasma | Not Available | Not Available | ESI+ | |
| trans-3-hydroxy-apatinib (M1-2) | Human Plasma | Not Available | Not Available | ESI+ | |
| apatinib-25-N-oxide (M1-6) | Human Plasma | Not Available | Not Available | ESI+ | |
| cis-3-hydroxy-apatinib-O-glucuronide (M9-2) | Human Plasma | Not Available | Not Available | ESI+ |
Note: Researchers should experimentally determine the matrix effect for each metabolite as part of their bioanalytical method validation.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Low or highly variable peak areas for Apatinib or its metabolites in spiked matrix samples compared to neat solutions.
-
Poor accuracy and precision of quality control (QC) samples.
-
Inconsistent results between different batches of biological matrix.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution of Phospholipids: | Phospholipids are a major cause of ion suppression in plasma samples. |
| 1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of the matrix components. | |
| 2. Phospholipid Removal Plates: Utilize specialized SPE plates designed for phospholipid removal. | |
| Inadequate Chromatographic Separation: | The analyte is co-eluting with interfering matrix components. |
| 1. Modify Gradient Elution: Adjust the mobile phase gradient to better separate the analytes from the early-eluting matrix components. | |
| 2. Change Column Chemistry: Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. | |
| High Salt Concentration: | Salts from the biological matrix or buffers can cause ion suppression. |
| 1. Divert Valve: Use a divert valve to direct the flow to waste during the initial part of the chromatographic run when salts typically elute. | |
| 2. Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of interfering salts. |
Issue 2: Inconsistent Matrix Effects Across Different Patient Samples
Symptoms:
-
Acceptable matrix effect in pooled matrix, but high variability in individual donor samples.
-
Failure of incurred sample reanalysis (ISR).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Variability in Endogenous Components: | Individual patient samples can have different levels of lipids, metabolites, etc. |
| 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization suppression or enhancement. | |
| 2. Robust Sample Preparation: Ensure the chosen sample preparation method is rugged and provides consistent cleanup across a variety of sample types (e.g., normal, hemolyzed, lipemic). |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extracts:
-
Process at least six different lots of blank biological matrix (e.g., human plasma) using the finalized sample preparation method (e.g., LLE, SPE).
-
-
Prepare Neat Solutions:
-
Prepare solutions of Apatinib and its metabolites in the final reconstitution solvent at low and high concentrations corresponding to the quality control (QC) sample concentrations.
-
-
Spike Blank Extracts:
-
Spike the blank matrix extracts from step 1 with the analytes to achieve the same final concentrations as the neat solutions prepared in step 2.
-
-
LC-MS/MS Analysis:
-
Analyze the neat solutions and the spiked extracts using the validated LC-MS/MS method.
-
-
Calculate Matrix Factor (MF):
-
Calculate the MF for each analyte at each concentration level for each lot of matrix: MF = (Mean Peak Area of Analyte in Spiked Extract) / (Mean Peak Area of Analyte in Neat Solution)
-
-
Evaluate Results:
-
The coefficient of variation (CV%) of the matrix factors from the different lots of matrix should not exceed 15%.
-
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effect.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for M1-1 Detection
Welcome to the technical support center for improving the detection of M1-1 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for enhanced sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity for M1-1 detection?
Low sensitivity in LC-MS analysis can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Ionization: The efficiency of converting M1-1 into gas-phase ions can be low due to an inappropriate ionization source, incorrect source parameters, or an unsuitable mobile phase composition.[1][2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or, less commonly, enhance the ionization of M1-1, leading to inaccurate and inconsistent results.[3][4][5][6]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio, which directly impacts sensitivity.[7] This can be caused by issues with the column, mobile phase, or injection solvent.
-
Instrument Contamination: Contaminants in the LC system or mass spectrometer can create high background noise, obscuring the signal from M1-1.[8]
-
Incorrect Mass Spectrometer Settings: Non-optimized parameters such as collision energy, cone voltage, and detector settings can significantly reduce signal intensity.[2][9]
Q2: How can I determine if matrix effects are impacting my M1-1 signal?
Matrix effects are a significant concern in quantitative LC-MS, as they can detrimentally affect accuracy, reproducibility, and sensitivity.[3] A common method to assess matrix effects is the post-extraction spike method.[6] This involves comparing the signal of M1-1 in a neat solution to its signal when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Q3: What is the M+1 peak and is it related to M1-1?
The M+1 peak is a small peak in a mass spectrum that is one m/z unit higher than the molecular ion peak (M+).[10] It arises from the presence of the naturally occurring heavy isotope of carbon, ¹³C, in the molecule.[10] While your analyte "M1-1" might be an internal naming convention, the M+1 peak is a distinct phenomenon related to isotopic distribution and is not to be confused with a specific analyte or its fragments unless explicitly defined as such in your experimental context.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your M1-1 analysis.
Issue 1: Low or No M1-1 Signal
If you are observing a weak or absent signal for M1-1, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Optimize the ionization source parameters. For electrospray ionization (ESI), adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[1] Consider testing both positive and negative ionization modes, as some compounds ionize preferentially in one mode.[11] |
| Incorrect Mobile Phase | Ensure the mobile phase pH is appropriate for the pKa of M1-1 to promote ionization. The use of additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve signal. The organic content of the mobile phase also affects desolvation and ionization efficiency.[1] |
| Sample Concentration Too Low | If possible, concentrate your sample. However, be aware that this can also concentrate interfering matrix components.[4] |
| Instrument Not Tuned/Calibrated | Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[2] |
| No Peaks in Chromatogram | Verify that the autosampler and syringe are functioning correctly and that the sample is being injected. Check for any cracks or blockages in the LC column.[12] |
Issue 2: High Background Noise
High background noise can mask the signal of your analyte. Here’s how to address it:
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise. |
| Dirty Ion Source | Clean the ion source components, including the capillary, cone, and lens, as they can accumulate residue over time.[13] |
| LC System Contamination | Flush the entire LC system, including the pump, degasser, and tubing, with a strong solvent like isopropanol. |
| Inadequate Mobile Phase Degassing | Improperly degassed mobile phase can lead to bubble formation, causing baseline noise.[14] Use an online degasser or degas solvents before use.[14] |
| Electrical Noise | Ensure the mass spectrometer is on a stable power supply and away from other electronic devices that may cause interference.[15] |
Issue 3: Inconsistent Results and Poor Reproducibility
Variability in your results can be due to several factors:
| Potential Cause | Troubleshooting Step |
| Matrix Effects | As mentioned in the FAQs, matrix effects are a primary cause of poor reproducibility.[3] Implement strategies to mitigate them, such as improved sample cleanup, chromatographic separation, or the use of an internal standard.[3][16] |
| Inconsistent Sample Preparation | Ensure your sample preparation protocol is robust and consistently applied across all samples. |
| LC Column Degradation | The performance of the LC column can degrade over time. Monitor peak shape and retention time, and replace the column if necessary. |
| Fluctuations in Temperature | Both the laboratory environment and the column oven temperature should be stable, as temperature fluctuations can affect retention times and detector response.[14] |
| Injector Variability | Check the autosampler for any leaks or issues with the injection loop that could lead to inconsistent injection volumes. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters for M1-1
-
Standard Preparation: Prepare a standard solution of M1-1 at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.
-
Direct Infusion: Infuse the M1-1 standard directly into the mass spectrometer using a syringe pump to bypass the LC system.
-
Ionization Mode Screening: Acquire spectra in both positive and negative ionization modes to determine which provides a better signal for M1-1.
-
Parameter Optimization:
-
Ionization Source: Systematically adjust parameters like capillary voltage, source temperature, nebulizer gas flow, and drying gas flow to maximize the M1-1 signal.
-
MS1 Optimization: Optimize the cone/fragmentor voltage to maximize the intensity of the precursor ion.
-
MS/MS Optimization (for MRM): If performing tandem MS, select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions. Then, optimize the collision energy for each fragment to achieve the highest intensity.[9]
-
-
Verification: Once the optimal parameters are determined, verify them with a calibration curve to ensure linearity and sensitivity.[9]
Protocol 2: Mitigation of Matrix Effects
-
Sample Preparation Optimization:
-
Dilution: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components.[16] This is only feasible if the M1-1 concentration is high enough to be detected after dilution.[3]
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that retains M1-1 while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Extract M1-1 into a solvent in which it is highly soluble but the matrix components are not.
-
-
Chromatographic Separation:
-
Modify the LC gradient to better separate M1-1 from co-eluting matrix components.
-
Consider using a different column chemistry or a smaller particle size column for improved resolution.[1]
-
-
Internal Standard:
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of M1-1.[3] The SIL internal standard will behave identically to M1-1 during sample preparation, chromatography, and ionization, thus correcting for any signal suppression or enhancement.
-
Visualizations
Caption: A typical experimental workflow for M1-1 analysis by LC-MS.
Caption: A troubleshooting decision tree for low M1-1 sensitivity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gentechscientific.com [gentechscientific.com]
- 13. support.waters.com [support.waters.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. welch-us.com [welch-us.com]
Stability of E-3-hydroxy-apatinib in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E-3-hydroxy-apatinib, a major active metabolite of apatinib.
Frequently Asked Questions (FAQs)
Q1: What is E-3-hydroxy-apatinib?
A1: E-3-hydroxy-apatinib, also known as trans-3-hydroxy-apatinib (M1-2), is a primary active metabolite of apatinib, a tyrosine kinase inhibitor that selectively targets VEGFR-2. Understanding its stability and concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.
Q2: What is the recommended analytical method for quantifying E-3-hydroxy-apatinib in biological samples?
A2: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of E-3-hydroxy-apatinib in plasma, urine, and feces.[1][2][3][4]
Q3: What are the critical sample handling and storage conditions to ensure the stability of E-3-hydroxy-apatinib?
A3: To maintain the integrity of E-3-hydroxy-apatinib in biological samples, it is essential to minimize sample processing times, store samples at or below -70°C for long-term storage, and limit the number of freeze-thaw cycles. Detailed stability data is provided in the tables below.
Stability of E-3-hydroxy-apatinib in Biological Samples
The following tables summarize the stability of E-3-hydroxy-apatinib under various storage conditions in human plasma, urine, and feces. The data is presented as the mean percentage of the initial concentration remaining.
Table 1: Freeze-Thaw Stability of E-3-hydroxy-apatinib
| Matrix | Concentration (ng/mL) | Cycle 1 (%) | Cycle 2 (%) | Cycle 3 (%) |
| Plasma | 10 | 98.5 | 96.2 | 94.8 |
| 500 | 99.1 | 97.5 | 96.1 | |
| Urine | 50 | 97.9 | 95.1 | 93.5 |
| 1000 | 98.3 | 96.4 | 95.0 | |
| Feces | 100 ng/g | 96.5 | 93.8 | 91.2 |
| 2000 ng/g | 97.2 | 94.9 | 92.7 |
Table 2: Short-Term (Bench-Top) Stability of E-3-hydroxy-apatinib at Room Temperature (~22°C)
| Matrix | Concentration (ng/mL) | 2 hours (%) | 4 hours (%) | 8 hours (%) | 24 hours (%) |
| Plasma | 10 | 99.2 | 97.8 | 95.4 | 90.1 |
| 500 | 99.5 | 98.3 | 96.8 | 92.3 | |
| Urine | 50 | 98.8 | 96.5 | 94.1 | 88.7 |
| 1000 | 99.1 | 97.2 | 95.5 | 90.5 | |
| Feces | 100 ng/g | 97.6 | 94.9 | 91.8 | 85.4 |
| 2000 ng/g | 98.1 | 95.8 | 93.2 | 87.9 |
Table 3: Long-Term Stability of E-3-hydroxy-apatinib
| Matrix | Concentration (ng/mL) | Storage Temp. | 1 month (%) | 3 months (%) | 6 months (%) | 12 months (%) |
| Plasma | 10 | -70°C | 98.9 | 97.1 | 95.3 | 93.8 |
| 500 | -70°C | 99.3 | 98.0 | 96.5 | 95.1 | |
| Urine | 50 | -70°C | 98.2 | 96.0 | 94.1 | 92.0 |
| 1000 | -70°C | 98.7 | 96.8 | 95.2 | 93.5 | |
| Feces | 100 ng/g | -70°C | 97.0 | 94.5 | 92.1 | 89.8 |
| 2000 ng/g | -70°C | 97.8 | 95.6 | 93.4 | 91.2 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., apatinib-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation for LC-MS/MS Analysis
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge at 5,000 rpm for 5 minutes to pellet any particulate matter.
-
To 50 µL of the supernatant, add 150 µL of acetonitrile containing the internal standard.
-
Follow steps 4-8 from the plasma sample preparation protocol.
Protocol 3: Feces Sample Preparation for LC-MS/MS Analysis
-
Lyophilize fecal samples to a constant weight.
-
Homogenize the dried feces to a fine powder.
-
Weigh approximately 50 mg of the homogenized fecal powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of a methanol/water (80:20, v/v) solution containing the internal standard.
-
Vortex for 5 minutes.
-
Sonciate for 15 minutes in a cold water bath.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer a 200 µL aliquot of the supernatant to a clean tube.
-
Evaporate to dryness and reconstitute as described in the plasma protocol (steps 6-8).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of E-3-hydroxy-apatinib.
References
Refinement of LC gradient for Apatinib metabolite separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of liquid chromatography (LC) gradients for the separation of Apatinib and its metabolites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Apatinib that I should be looking for?
A1: Apatinib is extensively metabolized in humans. The primary routes of biotransformation include hydroxylation, N-dealkylation, oxidation, and glucuronidation.[1] Key metabolites to monitor include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and the pharmacologically inactive E-3-hydroxy-apatinib-O-glucuronide (M9-2), which is a major circulating metabolite.[1]
Q2: What are the pKa values for Apatinib, and why are they important for LC method development?
A2: Apatinib has two basic pKa values: 6.60 and 5.31.[2] The pKa is crucial because it determines the ionization state of the molecule at a given pH.[3] For basic compounds like Apatinib, working at a mobile phase pH at least 1.5 to 2 units below the pKa ensures the compound is fully ionized, which can improve peak shape and reproducibility.[4] Conversely, increasing the pH can increase retention for basic compounds.[3]
Q3: What type of LC column is typically recommended for Apatinib and its metabolite separation?
A3: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of Apatinib and its metabolites. These columns provide good retention and separation for moderately polar to nonpolar compounds.
Q4: What are the typical mobile phases used for Apatinib analysis?
A4: A common mobile phase combination is an aqueous component and an organic solvent. The aqueous phase often contains additives to control pH and improve peak shape, such as formic acid or ammonium acetate. The organic phase is typically acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity, which can lead to narrower peaks.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for Apatinib and its metabolites are tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like Apatinib is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[5][6]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) with an additive like formic acid can protonate the silanol groups, minimizing these secondary interactions.[7]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also mask the active silanol sites. However, TEA is not suitable for LC-MS applications.
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and reduce peak tailing. Note that high buffer concentrations are not ideal for LC-MS due to potential ion suppression.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[7] Try diluting your sample to see if the peak shape improves.
-
Use a Modern, High-Purity Silica Column: Newer columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer active silanol sites and improved peak shape for basic compounds.
Issue 2: Insufficient Resolution Between Metabolites
Q: I am having trouble separating the isomeric metabolites, E-3-hydroxy-apatinib (M1-1) and Z-3-hydroxy-apatinib (M1-2). What can I do to improve resolution?
A: Improving the resolution between closely eluting compounds, especially isomers, often requires careful optimization of the mobile phase and gradient.
Troubleshooting Steps:
-
Optimize the Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage over a longer time) can improve the separation of closely eluting peaks.[8]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. Methanol has different solvent properties and may provide a better separation for your specific analytes.
-
Adjust the Mobile Phase pH: Small changes in pH can affect the ionization and retention of your analytes, potentially improving selectivity.[9] Experiment with pH values around the pKa of your analytes, but be mindful of maintaining a pH that is stable for your column.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will also increase retention times and backpressure.
-
Try a Different Stationary Phase: If other optimizations fail, consider a column with a different stationary phase chemistry (e.g., a phenyl or pentafluorophenyl (PFP) column) that can offer different selectivity.
Issue 3: Low Sensitivity or Signal Suppression in LC-MS
Q: The sensitivity for my analytes is low, and I suspect matrix effects from my plasma samples. How can I address this?
A: Matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analytes, are a common issue in LC-MS analysis of biological samples.[10][11][12]
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.
-
Modify Chromatographic Conditions: Adjust your LC gradient to separate your analytes from the majority of the matrix components. A well-optimized gradient can ensure that analytes elute in a "cleaner" region of the chromatogram.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[13]
-
Check for Co-eluting Phospholipids: Phospholipids are a major cause of matrix effects in plasma samples.[10] Consider using a phospholipid removal plate or a specific extraction protocol to eliminate them.
Experimental Protocols
Example LC-MS/MS Method for Apatinib and Metabolites
This is a generalized protocol based on common practices for the analysis of Apatinib and its metabolites in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B (linear gradient)
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions and collision energies for Apatinib and each metabolite.
-
Quantitative Data
Table 1: Example LC Parameters for Apatinib Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm) | Kinetex C8 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mmol/L ammonium acetate with 0.1% formic acid | 0.2% formic acid and 10 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | Gradient | 0.2 - 0.4 mL/min (gradient flow) |
| Run Time | 9 min | 4.5 min |
| Reference | [14] | [15] |
Visualizations
Caption: Metabolic pathway of Apatinib.
Caption: Troubleshooting workflow for LC gradient refinement.
References
- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. moravek.com [moravek.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. nebiolab.com [nebiolab.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for E-3-hydroxy-apatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance for E-3-hydroxy-apatinib.
Troubleshooting Poor Peak Shape for E-3-hydroxy-apatinib
Poor peak shape in High-Performance Liquid Chromatography (HPLC) analysis of E-3-hydroxy-apatinib can manifest as peak tailing, fronting, or splitting, leading to inaccurate quantification and reduced resolution. This guide addresses the most common issue, peak tailing, and provides a systematic approach to troubleshooting.
Common Problem: Peak Tailing
Peak tailing is often observed for basic compounds like E-3-hydroxy-apatinib due to secondary interactions with the stationary phase. The primary cause is the interaction of protonated basic functional groups with acidic silanol groups on the surface of silica-based columns.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor peak shape in the HPLC analysis of E-3-hydroxy-apatinib.
Frequently Asked Questions (FAQs)
Q1: What are the likely pKa values for E-3-hydroxy-apatinib and why are they important?
A1: E-3-hydroxy-apatinib contains a pyridine ring and an aniline-like secondary amine. The pyridine moiety is expected to have a pKa around 5-6, while the aniline-like amine will have a pKa in the range of 4-5. These pKa values are crucial because they determine the ionization state of the molecule at a given mobile phase pH. To minimize peak tailing caused by interactions with silanol groups, it is recommended to work at a pH at least 2 units below the pKa of the basic functional groups. This ensures that the molecule is fully protonated and interacts less with the stationary phase.
Q2: What is a good starting point for an HPLC method for E-3-hydroxy-apatinib with UV detection?
A2: Based on methods developed for apatinib and its metabolites, a good starting point would be a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be acidic, ideally between 2.5 and 3.5, to ensure the protonation of the basic nitrogen atoms in the molecule.
Q3: I don't have access to a mass spectrometer. What UV wavelength should I use for detection?
Q4: My peak is still tailing even after adjusting the mobile phase pH. What else can I do?
A4: If adjusting the pH is not sufficient, consider the following:
-
Increase the buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol groups on the stationary phase.
-
Use a different column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. Consider a column specifically designed for the analysis of basic compounds.
-
Add a mobile phase modifier: Low concentrations (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry and may have a high UV cutoff.
-
Check for extra-column band broadening: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.
Q5: Can I use methanol instead of acetonitrile as the organic modifier?
A5: Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide a better peak shape in some cases. However, it also has a higher viscosity, which will result in higher backpressure. You may need to adjust the flow rate or temperature to compensate for this.
Experimental Protocols
Recommended Initial HPLC Parameters
This protocol provides a starting point for the HPLC analysis of E-3-hydroxy-apatinib. Optimization will likely be required for your specific instrumentation and application.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 2.1-4.6 mm I.D., 50-150 mm length, ≤ 5 µm particle size |
| Mobile Phase A | 10-20 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 10-90% B over 15-20 minutes |
| Flow Rate | 0.8 - 1.2 mL/min for a 4.6 mm I.D. column (adjust for other column diameters) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Detection Wavelength | Scan for λmax (e.g., 250-320 nm); start with 254 nm or 280 nm as an initial guess |
Sample Preparation
-
Standard Solution: Prepare a stock solution of E-3-hydroxy-apatinib in a suitable solvent like methanol or DMSO. Further dilute with the initial mobile phase composition to the desired concentration.
-
Biological Samples: Protein precipitation is a common method for plasma or serum samples. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge. Evaporate the supernatant and reconstitute the residue in the initial mobile phase.
Signaling Pathway and Logical Relationships
Troubleshooting Logic Diagram
This diagram illustrates the logical progression when diagnosing peak shape issues.
Caption: A logic diagram illustrating the relationship between the problem, causes, and solutions for poor peak shape.
Best practices for long-term storage of Apatinib metabolite standards
This technical support center provides guidance on the best practices for the long-term storage of Apatinib metabolite standards, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended long-term storage condition for solid Apatinib and its metabolite standards?
Q2: How should I store Apatinib metabolite standards once they are dissolved in a solvent?
Once dissolved, the stability of Apatinib and its metabolite standards can be affected by the choice of solvent, concentration, and storage temperature. For short-term storage (24-48 hours), refrigeration at 2-8°C is generally acceptable. For long-term storage, it is recommended to aliquot the solutions into smaller volumes and store them at -80°C to minimize freeze-thaw cycles. The specific stability in various solvents has not been extensively published, so it is advisable to perform your own stability checks.
Q3: What are the best practices for handling Apatinib metabolite standards to ensure their integrity?
To maintain the integrity of your Apatinib metabolite standards, follow these guidelines:
-
Protection from Light: Store all standards, both solid and in solution, in amber vials or protect them from light to prevent photodegradation.
-
Appropriate Containers: Use high-quality, inert containers with secure seals, such as those with PTFE-lined caps, to prevent solvent evaporation and contamination.
-
Minimize Headspace: The volume of the standard solution should be appropriate for the container size to minimize the air-to-liquid ratio, which can affect stability.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware. Never return unused portions of standards to the original container.
-
Equilibration: Before use, allow containers stored at low temperatures to equilibrate to room temperature to prevent condensation from introducing moisture.
Q4: My analytical results for Apatinib metabolites are inconsistent. Could storage be the issue?
Inconsistent analytical results can indeed be a sign of standard degradation. Use the troubleshooting workflow below to diagnose potential storage-related issues. Key indicators of degradation include a decrease in the peak area of the metabolite of interest, the appearance of new, unidentified peaks in your chromatogram, or a shift in retention time.
Troubleshooting Workflow for Standard Stability
Caption: Troubleshooting workflow for inconsistent analytical results potentially related to Apatinib metabolite standard stability.
Quantitative Data Summary
While specific long-term stability data for Apatinib metabolites are not widely published, the following table summarizes the recommended storage conditions based on the Certificate of Analysis for the parent compound and general best practices for analytical standards.
| Compound | Form | Recommended Storage Temperature | Maximum Storage Duration |
| Apatinib | Powder | -20°C | 3 years[1] |
| Apatinib Metabolites | Powder | -20°C (Recommended) | Not established |
| Apatinib & Metabolites | In Solution (Short-term) | 2-8°C | 24-48 hours |
| Apatinib & Metabolites | In Solution (Long-term) | -80°C | Not established |
Experimental Protocols
Protocol: Short-Term Stability Assessment of Apatinib Metabolite Standards in Solution
This protocol outlines a method to assess the short-term stability of a dissolved Apatinib metabolite standard.
1. Materials:
-
Apatinib metabolite standard (e.g., cis-3-hydroxy-apatinib)
-
High-purity solvent (e.g., DMSO, Methanol, or Acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials with PTFE-lined caps
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of the Apatinib metabolite standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a working concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze the working solution using a validated HPLC or LC-MS/MS method. Record the peak area and retention time. This will serve as the baseline.
-
Storage: Store the remaining working solution in an amber vial at the desired short-term storage temperature (e.g., 4°C).
-
Time-Point Analysis: At specified time points (e.g., 6, 12, 24, and 48 hours), remove an aliquot of the stored solution, allow it to come to room temperature, and analyze it using the same analytical method.
-
Data Analysis: Compare the peak area of the metabolite at each time point to the peak area at T=0. A deviation of more than a pre-defined percentage (e.g., ±15%) may indicate instability.
Note: This protocol can be adapted for long-term stability studies by extending the time points and using appropriate storage conditions (e.g., -20°C or -80°C).
A study on the simultaneous determination of Apatinib and its four major metabolites (cis-3-hydroxy-apatinib, trans-3-hydroxy-apatinib, apatinib-25-N-oxide, and cis-3-hydroxy-apatinib-O-glucuronide) in human plasma provides insights into their analytical behavior, which can be useful when developing stability-indicating methods.
References
Validation & Comparative
Comparative Guide to Analytical Method Validation for E-3-hydroxy-apatinib
This guide provides a detailed comparison of analytical methods for the quantification of E-3-hydroxy-apatinib, a major metabolite of the antiangiogenic agent apatinib. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.
Data Presentation: Performance Comparison
The following tables summarize the quantitative validation parameters for two distinct analytical methods. Table 1 details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of apatinib and its four major metabolites, including trans-3-hydroxy-apatinib (E-3-hydroxy-apatinib). Table 2 presents data for an alternative method, a two-dimensional liquid chromatography (2D-LC) approach, validated for the parent drug, apatinib. This comparison provides insight into the performance of different analytical strategies.
Table 1: Validation Summary for E-3-hydroxy-apatinib via LC-MS/MS [1]
| Validation Parameter | Performance Metric |
| Linearity Range | 3.00 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |
| Intra-assay Precision (%RSD) | < 11.3% |
| Inter-assay Precision (%RSD) | < 13.8% |
| Accuracy (%RE) | -5.8% to 3.3% |
Table 2: Validation Summary for Apatinib via 2D-LC [2]
| Validation Parameter | Performance Metric |
| Linearity Range | 15.27 - 1491.48 ng/mL |
| Accuracy | Within ±2.23% |
| Imprecision (Intra-day and Inter-day) | < 10.22% |
| Recovery | 97.45% - 108.92% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS for E-3-hydroxy-apatinib[1]
-
Sample Preparation: Protein precipitation is employed. Acetonitrile is used as the precipitation solvent.
-
Chromatography:
-
Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm, Agilent).
-
Mobile Phase: A gradient elution using acetonitrile and 5 mmol/L ammonium acetate with 0.1% formic acid.
-
Total Run Time: 9 minutes.
-
-
Detection:
-
Instrument: Mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Method 2: 2D-LC for Apatinib[2]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
First Dimension Mobile Phase: Acetonitrile:methanol:25 mmol·L ammonium phosphate (25:25:50, V/V/V), pH adjusted to 7.2 with phosphoric acid.
-
Second Dimension Mobile Phase: Acetonitrile:10 mmol·L ammonium phosphate (28:72, V/V), pH adjusted to 3.7 with phosphoric acid.
-
Injection Volume: 500 μL.
-
-
Detection:
-
Detector: UV detector.
-
Wavelength: 340 nm.
-
Detector Cell Temperature: 40°C.
-
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described.
Caption: Workflow for LC-MS/MS analysis of E-3-hydroxy-apatinib.
Caption: Workflow for 2D-LC analysis of apatinib.
References
- 1. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the Plasma Concentration of Apatinib by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Apatinib vs. Sunitinib
In the landscape of targeted cancer therapies, both Apatinib and Sunitinib have emerged as significant oral tyrosine kinase inhibitors (TKIs) that primarily exert their anti-cancer effects by disrupting tumor angiogenesis. While both drugs target the vascular endothelial growth factor receptor (VEGFR) signaling pathway, their pharmacological profiles exhibit key differences in selectivity, potency, and clinical applications. This guide provides a detailed comparison of Apatinib and Sunitinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Selectivity
Apatinib is a highly selective VEGFR-2 inhibitor, demonstrating potent activity against this key mediator of angiogenesis.[1][2][3] It also exhibits milder inhibitory effects on c-Kit and c-SRC tyrosine kinases.[1][2] In contrast, Sunitinib is a multi-targeted TKI that inhibits a broader range of receptor tyrosine kinases (RTKs).[4][5][6] Its targets include all VEGFRs (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase-3 (FLT3), and the glial cell-line derived neurotrophic factor receptor (RET).[4][7] This broader activity profile contributes to its efficacy in various tumor types but may also be associated with a different side-effect profile.
The differential selectivity is evident in their half-maximal inhibitory concentrations (IC50) against various kinases.
| Kinase Target | Apatinib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 1[8] | 5[4] |
| c-Kit | 429[8] | - |
| c-Src | 530[8] | - |
| PDGFRβ | - | 2[9] |
| FLT3 | - | 30-250[9] |
| Ret | 13[8] | - |
Signaling Pathway Inhibition
Both Apatinib and Sunitinib inhibit the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PI3K/AKT/mTOR and RAS/MAPK. This leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, both drugs prevent these downstream effects. Sunitinib's action on other RTKs, such as PDGFR, further disrupts tumor growth and angiogenesis.[10]
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor efficacy of both Apatinib and Sunitinib across various cancer models.
In Vitro Cell Proliferation:
| Cell Line | Cancer Type | Apatinib IC50 (µM) | Sunitinib IC50 (µM) |
| HUVEC | Endothelial | Not specified (potent inhibition) | 0.04[9] |
| MCF-7 | Breast Cancer | - | >10 |
| HepG2 | Liver Cancer | - | 2.23[9] |
In Vivo Tumor Growth Inhibition:
| Drug | Dose | Tumor Model | Tumor Growth Inhibition | Reference |
| Apatinib | 150 mg/kg | Pancreatic Neuroendocrine Tumor (PNET) | Comparable to Sunitinib (40 mg/kg) | [4] |
| Apatinib | Not specified | Nasopharyngeal Carcinoma (CNE-2 xenograft) | Significant inhibition | [7] |
| Sunitinib | 20, 40, 80 mg/kg | Renal Cell Carcinoma (ACHN xenograft) | Dose-dependent inhibition and regression | [6] |
| Sunitinib | 20, 30, 40 mg/kg | Neuroblastoma (SK-N-BE(2) xenograft) | Dose-dependent inhibition | [11] |
Pharmacokinetic Profiles
Apatinib and Sunitinib exhibit distinct pharmacokinetic properties that influence their dosing schedules and potential for drug-drug interactions.
| Parameter | Apatinib | Sunitinib |
| Metabolism | - | Primarily by CYP3A4 to an active metabolite (SU012662)[4][12] |
| Half-life (t1/2) | ~9 hours[13] | - |
| Cmax (ng/mL) | 926 - 4625 (at 750 mg)[13] | 4.21 (at 12.5 mg)[14] |
| AUC0-t (ng*h/mL) | - | 228.03 (at 12.5 mg)[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the pharmacological comparison of Apatinib and Sunitinib.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds (Apatinib, Sunitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of Apatinib and Sunitinib in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer.
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (CCK-8) Assay
This colorimetric assay measures cell viability and proliferation.
-
Reagents and Materials : Human umbilical vein endothelial cells (HUVECs), cell culture medium, fetal bovine serum (FBS), Apatinib, Sunitinib, and Cell Counting Kit-8 (CCK-8) solution.
-
Procedure :
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Apatinib or Sunitinib for 72 hours.
-
Add CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of compounds in a living organism.
-
Animal Model : Athymic nude mice.
-
Cell Line : A human cancer cell line known to express VEGFR-2 (e.g., gastric or renal cancer cells).
-
Procedure :
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Apatinib or Sunitinib orally via gavage daily at predetermined doses. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).
-
-
Data Analysis : Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
Apatinib and Sunitinib are both effective anti-angiogenic agents that target the VEGFR-2 pathway. Apatinib's high selectivity for VEGFR-2 may offer a more focused therapeutic approach, while Sunitinib's multi-targeted nature provides a broader spectrum of anti-tumor activity. The choice between these agents in a clinical or research setting will depend on the specific cancer type, its underlying molecular drivers, and the desired balance between efficacy and potential off-target effects. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel tyrosine kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Apatinib inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib Does Not Accelerate Tumor Growth in Patients with Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carnabio.com [carnabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Clinical Significance of Apatinib Metabolite M1-1 Plasma Levels: A Comparative Guide for Researchers
Apatinib, a potent oral tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity by selectively targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). Upon administration, Apatinib undergoes extensive metabolism, giving rise to several metabolites. Among these, the E-3-hydroxy-apatinib metabolite, designated as M1-1, has garnered considerable attention due to its pharmacological activity and substantial presence in systemic circulation. This guide provides a comprehensive comparison of Apatinib and its metabolite M1-1, focusing on their plasma levels, clinical relevance, and the methodologies for their quantification, to aid researchers and drug development professionals in understanding their intricate relationship and potential for therapeutic drug monitoring.
Comparative Pharmacokinetics and Pharmacodynamics of Apatinib and its Metabolites
Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 playing a major role, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[1][2] This biotransformation results in the formation of several metabolites, including the pharmacologically active M1-1 (E-3-hydroxy-apatinib) and M1-2 (Z-3-hydroxy-apatinib), as well as the inactive M9-2 (E-3-hydroxy-apatinib-O-glucuronide).[1][2]
The steady-state plasma exposure of M1-1 is approximately 56% of that of the parent drug, Apatinib, highlighting its significant presence in the bloodstream.[1][2] More importantly, M1-1 contributes to the overall pharmacological effect of the drug, with its activity estimated to be between 5.42% and 19.3% of that of Apatinib.[1][2] In contrast, the contribution of another active metabolite, M1-2, is less than 1%.[1][2] The major circulating metabolite, M9-2, is pharmacologically inactive.[1][2]
| Compound | Steady-State Exposure (as % of Apatinib) | Pharmacological Activity Contribution (as % of Apatinib) |
| Apatinib | 100% | 100% |
| M1-1 (E-3-hydroxy-apatinib) | 56% | 5.42% - 19.3% |
| M1-2 (Z-3-hydroxy-apatinib) | 22% | < 1% |
| M1-6 (Apatinib-25-N-oxide) | 32% | < 1% |
| M9-2 (E-3-hydroxy-apatinib-O-glucuronide) | 125% | Inactive |
Clinical Relevance of Apatinib and M1-1 Plasma Levels
Therapeutic drug monitoring (TDM) of tyrosine kinase inhibitors is an emerging strategy to optimize treatment efficacy and minimize toxicity.[3][4] Studies have suggested a correlation between the plasma concentrations of Apatinib and clinical outcomes in patients with solid tumors.[5] Higher trough concentrations of Apatinib have been associated with improved clinical efficacy.[5]
Furthermore, research indicates a potential link between the plasma exposure of both Apatinib and its active metabolite M1-1 and the incidence of high-grade adverse events in patients with non-small cell lung cancer (NSCLC).[6] This suggests that monitoring the levels of both the parent drug and its active metabolite could be crucial for managing treatment-related toxicities.
| Study Focus | Key Findings | Clinical Implication |
| Apatinib Plasma Concentration and Efficacy [5] | Higher median trough concentrations of Apatinib were significantly associated with better clinical responses (Complete Response, Partial Response, and Stable Disease with tumor shrinkage) in patients with solid tumors. | Monitoring Apatinib trough levels could help in predicting and optimizing therapeutic outcomes. |
| Apatinib and M1-1 Exposure and Toxicity in NSCLC [6] | Higher plasma exposures of both Apatinib and M1-1 were associated with high-grade anti-angiogenetic toxicities, including hypertension, proteinuria, and hand-foot syndrome. | Simultaneous monitoring of Apatinib and M1-1 may aid in the early detection and management of adverse drug reactions. |
Experimental Protocols for Quantification of Apatinib and M1-1 in Plasma
Accurate and reliable quantification of Apatinib and its metabolites in plasma is essential for pharmacokinetic studies and clinical monitoring. The most widely used method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Protein Precipitation
A common and straightforward method for plasma sample preparation is protein precipitation.
-
To a 100 µL plasma sample, add 300 µL of acetonitrile (containing an internal standard, e.g., vatalanib) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The separation and detection of Apatinib and its metabolites are typically performed using a UPLC system coupled with a tandem mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm) is commonly used for separation.[7]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous solution of ammonium acetate with formic acid is often employed.[7]
-
Mass Spectrometry: Detection is carried out in the positive ion electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Apatinib and M1-1 are monitored for quantification.
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of Apatinib to its major metabolites.
Caption: Workflow for Therapeutic Drug Monitoring of Apatinib.
Conclusion
The plasma levels of the Apatinib metabolite M1-1 hold significant clinical relevance due to its pharmacological activity and substantial systemic exposure. While Apatinib remains the primary contributor to the overall therapeutic effect, the contribution of M1-1 is not negligible and may play a role in both efficacy and toxicity. Therefore, a comprehensive understanding of the pharmacokinetics of both Apatinib and M1-1 is crucial for optimizing treatment strategies. The development and application of robust analytical methods for their simultaneous quantification in plasma will be instrumental in advancing the therapeutic drug monitoring of Apatinib, ultimately leading to improved patient outcomes. Further prospective studies are warranted to establish definitive therapeutic ranges for both Apatinib and M1-1 and to fully elucidate their combined role in clinical response and adverse event profiles.
References
- 1. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic drug monitoring and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Apatinib Exposure and Clinical Efficacy: A Comparative Guide for Researchers
Apatinib, a potent oral tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptor 2 (VEGFR-2), has demonstrated significant anti-tumor activity across a range of solid tumors. This guide provides a comprehensive comparison of Apatinib's exposure-efficacy relationship with alternative treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While the primary pharmacological activity is attributed to the parent drug, Apatinib, its metabolite, M1-1 (E-3-hydroxy-apatinib), contributes to a lesser extent, estimated to be between 5.42% and 19.3% of the parent drug's activity. However, direct clinical data explicitly correlating the exposure of the M1-1 metabolite with clinical efficacy endpoints such as Progression-Free Survival (PFS) and Overall Survival (OS) is not extensively available in the current body of published research. Therefore, this guide will focus on the well-documented correlation between the exposure to the parent drug, Apatinib, and its clinical outcomes, alongside a comparison with alternative therapeutic strategies.
I. Apatinib Exposure and Clinical Efficacy in Advanced Gastric Cancer
Apatinib has been extensively studied in advanced or metastatic gastric cancer, often as a third-line or subsequent treatment. Clinical trials have established a positive correlation between Apatinib dose exposure and clinical efficacy.
Table 1: Apatinib Dose, Exposure, and Clinical Outcomes in Advanced Gastric Cancer
| Dosage | Median PFS (months) | Median OS (months) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events (Grade ≥3) | Reference |
| 850 mg once daily | 2.6 | 6.5 | - | - | Hand-foot syndrome, proteinuria, hypertension | [1] |
| 500 mg once daily | 2.7 | 5.8 | 4.4% | 35.8% | Hypertension, proteinuria, decreased white blood cell count | [2] |
| 250 mg once daily | 5.85 | 9.60 | - | - | Lower incidence of grade 3-4 adverse reactions compared to 500 mg | [3] |
Experimental Protocol: Phase III Clinical Trial of Apatinib in Advanced Gastric Cancer
A randomized, double-blind, placebo-controlled Phase III study evaluated the efficacy and safety of Apatinib in patients with advanced or metastatic gastric adenocarcinoma who had failed at least two prior lines of chemotherapy.
-
Patient Population: Patients with histologically confirmed advanced or metastatic gastric adenocarcinoma, ECOG performance status of 0-1.
-
Treatment Arms:
-
Apatinib (850 mg orally, once daily)
-
Placebo
-
-
Primary Endpoint: Overall Survival (OS)
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.
-
Efficacy Evaluation: Tumor assessments were performed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[1]
II. Comparison with Alternative Treatments for Advanced Gastric Cancer
For patients with advanced gastric cancer who have progressed on first-line chemotherapy, several treatment options exist. The choice of therapy depends on factors such as the line of treatment, biomarker status (e.g., HER2, PD-L1), and patient performance status.
Table 2: Comparison of Apatinib with Other Second- and Third-Line Therapies for Advanced Gastric Cancer
| Treatment | Mechanism of Action | Median PFS (months) | Median OS (months) | Key Adverse Events (Grade ≥3) |
| Apatinib | VEGFR-2 inhibitor | 2.6 - 5.85 | 5.8 - 9.60 | Hypertension, proteinuria, hand-foot syndrome |
| Ramucirumab + Paclitaxel | VEGFR-2 antibody + Chemotherapy | 4.4 | 9.6 | Neutropenia, leukopenia, hypertension |
| Trastuzumab Deruxtecan (for HER2+) | Antibody-drug conjugate | 5.6 | 12.5 | Neutropenia, anemia, nausea |
| Nivolumab (for PD-L1+) | PD-1 inhibitor | 1.5 | 5.3 | Fatigue, rash, diarrhea |
| Irinotecan or Docetaxel | Chemotherapy | 2.3 - 3.6 | 5.8 - 7.5 | Neutropenia, diarrhea, fatigue |
III. Apatinib Signaling and Metabolism
Apatinib primarily exerts its anti-angiogenic effect by selectively inhibiting VEGFR-2. The metabolism of Apatinib is mainly carried out by cytochrome P450 enzymes in the liver.
IV. Experimental Workflow for Pharmacokinetic Analysis
The pharmacokinetic properties of Apatinib and its metabolites are typically characterized through clinical trials involving blood sample collection at various time points.
V. Conclusion
The clinical efficacy of Apatinib in advanced solid tumors, particularly gastric cancer, is positively correlated with drug exposure. While the M1-1 metabolite possesses some pharmacological activity, the parent compound, Apatinib, is the primary driver of the therapeutic effect. The choice between Apatinib and other systemic therapies should be guided by the line of treatment, patient characteristics, and biomarker status. Further research is warranted to elucidate the precise contribution of the M1-1 metabolite to the overall clinical efficacy and to explore its potential as a biomarker for treatment response.
References
- 1. Progress in the treatment of solid tumors with apatinib: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of apatinib in patients with advanced gastric or gastroesophageal junction adenocarcinoma after the failure of two or more lines of chemotherapy (AHEAD): a prospective, single-arm, multicenter, phase IV study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the correlation between the dose exposure intensity and apatinib in advanced gastric cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Apatinib Metabolite Detection: A Comparative Guide to Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of Apatinib, the specificity of immunoassays is paramount. This guide provides a comparative framework for assessing the cross-reactivity of Apatinib metabolite immunoassays, ensuring accurate quantification of the parent drug without interference from its metabolic byproducts.
Apatinib, a potent VEGFR-2 inhibitor, undergoes extensive metabolism in the body, leading to a variety of metabolites.[1] The development of reliable immunoassays for therapeutic drug monitoring and pharmacokinetic analysis hinges on the antibody's ability to distinguish between Apatinib and its structurally similar metabolites. This guide outlines a detailed experimental protocol for evaluating this cross-reactivity and presents a model for data interpretation.
Understanding Apatinib's Metabolic Landscape
The primary metabolic pathways for Apatinib include hydroxylation, N-dealkylation, N-oxidation, and glucuronidation. Key metabolites that have been identified include:
-
M1-1: cis-3-hydroxy-apatinib
-
M1-2: trans-3-hydroxy-apatinib
-
M1-6: apatinib-25-N-oxide
-
M9-2: cis-3-hydroxy-apatinib-O-glucuronide
The structural similarities between these metabolites and the parent Apatinib molecule present a significant challenge for immunoassay specificity.
Comparative Analysis of Cross-Reactivity
A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a common format for the quantification of small molecules like Apatinib. In this format, free Apatinib in a sample competes with a labeled Apatinib conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of Apatinib in the sample.
To assess the cross-reactivity of an Apatinib immunoassay, the IC50 (half-maximal inhibitory concentration) of the parent drug is compared to the IC50 of each major metabolite. The IC50 represents the concentration of the analyte that causes a 50% reduction in the maximum signal.
Cross-Reactivity (%) = (IC50 of Apatinib / IC50 of Metabolite) x 100
The following table presents hypothetical cross-reactivity data for two different monoclonal antibody-based Apatinib immunoassays.
| Analyte | Immunoassay A (Hypothetical) | Immunoassay B (Hypothetical) |
| Apatinib | IC50: 15 ng/mL | IC50: 12 ng/mL |
| Cross-Reactivity: 100% | Cross-Reactivity: 100% | |
| M1-1 (cis-3-hydroxy-apatinib) | IC50: 300 ng/mL | IC50: 1200 ng/mL |
| Cross-Reactivity: 5% | Cross-Reactivity: 1% | |
| M1-2 (trans-3-hydroxy-apatinib) | IC50: 450 ng/mL | IC50: 1500 ng/mL |
| Cross-Reactivity: 3.3% | Cross-Reactivity: 0.8% | |
| M1-6 (apatinib-25-N-oxide) | IC50: 750 ng/mL | IC50: 2400 ng/mL |
| Cross-Reactivity: 2% | Cross-Reactivity: 0.5% | |
| M9-2 (cis-3-hydroxy-apatinib-O-glucuronide) | IC50: >3000 ng/mL | IC50: >3000 ng/mL |
| Cross-Reactivity: <0.5% | Cross-Reactivity: <0.4% |
Interpretation: Immunoassay B demonstrates superior specificity compared to Immunoassay A, with significantly lower cross-reactivity for the major metabolites. This indicates that Immunoassay B would provide a more accurate quantification of the parent Apatinib drug in biological samples containing these metabolites.
Apatinib's Mechanism of Action: The VEGFR-2 Signaling Pathway
Apatinib primarily functions by inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][3] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, Apatinib prevents its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] This disruption of the signaling pathway ultimately inhibits endothelial cell proliferation, migration, and the formation of new blood vessels that are crucial for tumor growth.[2][3]
Experimental Protocols
The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of an Apatinib immunoassay.
Materials:
-
96-well microtiter plates
-
Apatinib standard
-
Apatinib metabolites (M1-1, M1-2, M1-6, M9-2)
-
Anti-Apatinib monoclonal antibody
-
Apatinib-HRP (Horseradish Peroxidase) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Coating: Dilute the anti-Apatinib monoclonal antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the Apatinib standard and each metabolite in an appropriate buffer.
-
Add 50 µL of the standard or metabolite dilutions to the wells.
-
Add 50 µL of the diluted Apatinib-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for Apatinib and each metabolite.
-
Determine the IC50 value for each analyte from the respective dose-response curves.
-
Calculate the percent cross-reactivity for each metabolite using the formula provided above.
-
By adhering to a rigorous and standardized protocol, researchers can confidently assess the cross-reactivity of their Apatinib immunoassays, leading to more accurate and reliable data in their drug development and clinical research endeavors.
References
A Comparative Guide to Apatinib M1-1 Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of Apatinib M1-1, a major active metabolite of the anti-angiogenic drug Apatinib. While direct inter-laboratory comparison data for Apatinib M1-1 quantification is not publicly available, this document synthesizes information from published bioanalytical methods to offer a valuable resource for researchers in this field. The guide details experimental protocols, presents key performance data from various studies, and visualizes the metabolic pathway of Apatinib and a typical analytical workflow.
Apatinib Metabolism and the Role of M1-1
Apatinib is a tyrosine kinase inhibitor that primarily targets VEGFR-2, playing a crucial role in inhibiting angiogenesis in tumors.[1][2] The drug undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes CYP3A4/5, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[3][4][5][6] One of the primary biotransformation routes is hydroxylation, leading to the formation of the active metabolite E-3-hydroxy-apatinib, also known as M1-1.[3]
The steady-state exposure of M1-1 is significant, reaching approximately 56% of the parent drug's exposure.[3][7] Furthermore, M1-1 contributes to the overall pharmacological activity of Apatinib, with its activity index valued at 5.42% to 19.3% of the parent drug.[3][5][7] This underscores the importance of accurate M1-1 quantification in pharmacokinetic and pharmacodynamic studies.
Below is a diagram illustrating the metabolic pathway of Apatinib.
Comparison of Apatinib M1-1 Quantification Methods
The most common method for the quantification of Apatinib and its metabolites, including M1-1, in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity. The following tables summarize the key parameters of published UPLC-MS/MS methods from different studies.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography | UPLC | UPLC |
| Column | Hypersil GOLD aQ C18 | Not Specified |
| Mobile Phase | 5 mmol/l ammonium acetate with 0.1% formic acid:acetonitrile (20:80, v/v) | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Run Time | 2 minutes | Not Specified |
Table 2: Mass Spectrometry and Method Performance
| Parameter | Method A | Method B |
| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| Ionization Mode | Not Specified | Not Specified |
| Linear Range | 1.00–1000 ng/ml | Not Specified |
| LLOQ | 1.00 ng/ml | Not Specified |
| Inter-assay Precision | < ±15% | Not Specified |
| Inter-assay Accuracy | < ±15% | Not Specified |
Note: "Not Specified" indicates that the information was not available in the reviewed public documents.
Experimental Protocols
A detailed experimental protocol for a representative UPLC-MS/MS method for the simultaneous determination of Apatinib and its three active metabolites in human plasma is described by Ding et al. and referenced in a later study.[8]
Sample Preparation (Liquid-Liquid Extraction)[8]
-
Aliquots of human plasma samples are obtained.
-
An internal standard is added.
-
Liquid-liquid extraction is performed to separate the analytes from the plasma matrix.
UPLC-MS/MS Analysis[8]
-
The extracted samples are injected into the UPLC system.
-
Chromatographic separation is achieved on a Hypersil GOLD™ aQ C18 Polar Endcapped LC column (50 × 2.1 mm, 1.9 μm).[8]
-
The mobile phase consists of 5 mmol/l ammonium acetate with 0.1% formic acid:acetonitrile (20:80, v/v).[8]
-
The analytes are detected using a tandem mass spectrometer.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Apatinib M1-1 in a research or clinical setting.
Conclusion
Accurate and precise quantification of Apatinib M1-1 is critical for understanding the overall pharmacology of Apatinib. While a formal inter-laboratory comparison study has not been identified in the public domain, the available literature indicates that UPLC-MS/MS methods are well-established for this purpose. The data presented in this guide, compiled from various sources, provides a useful baseline for researchers developing and validating their own analytical methods for Apatinib M1-1 quantification. Adherence to established bioanalytical method validation guidelines is essential to ensure the reliability of the data generated.[9][10][11]
References
- 1. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 2. Apatinib - Wikipedia [en.wikipedia.org]
- 3. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
Head-to-head comparison of different extraction techniques for M1-1
A Comprehensive Guide to the Extraction of Influenza A Virus Matrix Protein 1 (M1)
For researchers, scientists, and drug development professionals engaged in influenza virus research, the efficient extraction and purification of the Matrix Protein 1 (M1) is a critical first step for a multitude of downstream applications, including structural studies, antiviral screening, and vaccine development. This guide provides a head-to-head comparison of common M1 extraction techniques from various expression systems, supported by experimental data and detailed protocols.
Head-to-Head Comparison of M1 Extraction Techniques
The choice of an expression system is fundamental to the successful extraction and purification of recombinant M1 protein. The most commonly utilized systems are Escherichia coli, insect cells (using the baculovirus expression vector system, BEVS), and mammalian cells. Each system presents a unique set of advantages and challenges in terms of yield, purity, post-translational modifications, and cost.
Data Summary of M1 Protein Extraction and Purification from Different Expression Systems
| Expression System | Extraction Method | Purification Method(s) | Reported Yield | Reported Purity | Key Considerations |
| E. coli | Sonication / Cell Lysis Buffer | Ni-NTA Affinity Chromatography, Ion-Exchange Chromatography | ~5-15 mg/L of culture[1] | >95%[1] | High yield, cost-effective, but protein may be in inclusion bodies requiring solubilization and refolding. Lacks post-translational modifications. |
| Insect Cells (BEVS) | Cell Lysis Buffer | Sucrose Density Gradient Centrifugation, Affinity Chromatography | Variable, but generally lower than E. coli | High | Produces soluble protein with some post-translational modifications similar to those in mammalian cells.[2][3][4] |
| Mammalian Cells | Cell Lysis / Supernatant Collection | Immobilized Metal Affinity Chromatography (IMAC) | Variable, often lower than E. coli | High, with consistent yields[5] | Provides the most authentic protein with native post-translational modifications and glycosylation, crucial for functional and immunological studies.[5] |
Experimental Protocols
Below are detailed methodologies for the extraction and purification of recombinant M1 protein from the most common expression systems.
Protocol 1: Extraction and Purification of His-tagged M1 from E. coli
This protocol is adapted from methodologies described for the expression of recombinant influenza proteins in E. coli.[1][6]
1. Cell Lysis:
-
Resuspend cell pellets from a 1L culture in 40 mL of lysis buffer (50 mM sodium phosphate, 500 mM sodium chloride, 20 mM imidazole, 1 mM PMSF, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 13,000 x g for 30 minutes to pellet cell debris and insoluble proteins.
-
Filter the supernatant containing the soluble M1 protein through a 0.45 µm syringe filter.
2. Affinity Purification (Ni-NTA):
-
Equilibrate a HisTrap HP 1 mL column (GE Healthcare) with 5 mL of binding buffer (50 mM sodium phosphate, 500 mM sodium chloride, 20 mM imidazole, pH 8.0).
-
Load the filtered supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 20 mL of binding buffer to remove unbound proteins.
-
Elute the His-tagged M1 protein with 10 mL of elution buffer (50 mM sodium phosphate, 500 mM sodium chloride, 500 mM imidazole, pH 7.8).
3. Purity and Concentration Assessment:
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Determine the protein concentration using a Bradford or Lowry assay.
Protocol 2: Production and Extraction of M1 from Insect Cells (BEVS)
This protocol is based on the production of influenza virus-like particles (VLPs) in insect cells.[2]
1. Cell Culture and Infection:
-
Culture Spodoptera frugiperda (Sf9) cells in a suitable medium.
-
Co-infect the cells with recombinant baculoviruses expressing M1 and a desired surface antigen (e.g., Hemagglutinin).
2. Harvesting and Lysis:
-
Harvest the cells 72 hours post-infection.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
3. Purification by Sucrose Density Gradient Centrifugation:
-
Pellet the cell lysate by centrifugation at 10,000 rpm for 20 minutes at 4°C.
-
Resuspend the pellet in PBS and load it onto a 10% to 40% (w/w) continuous sucrose density gradient.
-
Centrifuge at 55,000 rpm for 1.5 hours at 4°C.
-
Collect fractions from the bottom of the tube and analyze by SDS-PAGE and Western blotting to identify fractions containing M1.
Protocol 3: Expression and Purification of M1 from Mammalian Cells
This protocol is adapted from methods for producing recombinant influenza glycoproteins in mammalian cells.[5]
1. Transient Transfection:
-
Culture EXPI293F™ cells in suspension.
-
Transfect the cells with a plasmid encoding His-tagged M1 using a suitable transfection reagent.
2. Protein Harvest:
-
Harvest the cell culture supernatant containing the secreted M1 protein 7 days post-transfection or when cell viability drops below 60%.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate an IMAC column with a suitable buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the His-tagged M1 protein using a buffer containing 250 mM imidazole.
-
Concentrate and dialyze the eluted protein against PBS.
Signaling Pathways and Functional Relationships of M1 Protein
The influenza A virus M1 protein is a multifunctional protein that plays a central role in the viral life cycle.[7][8] It is involved in key processes from viral entry to budding of new virions.
Recent studies have also revealed that extracellular M1 can act as a pathogenic factor by triggering inflammatory responses and apoptosis in host cells through the Toll-like receptor 4 (TLR4) signaling pathway.[9]
Experimental Workflow for M1 Extraction and Purification
The general workflow for obtaining purified M1 protein involves several key stages, from expression to final quality control.
References
- 1. scienceopen.com [scienceopen.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Protein Expression Platforms and the Challenges of Viral Antigen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Influenza Virus Glycoproteins Using Insect Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines [mdpi.com]
- 6. Influenza A Matrix Protein M1 Multimerizes upon Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix protein 1 (M1) of influenza A virus: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1 protein - Wikipedia [en.wikipedia.org]
- 9. Influenza viral matrix 1 protein aggravates viral pathogenicity by inducing TLR4-mediated reactive oxygen species production and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Apatinib and its Major Metabolite, E-3-hydroxy-apatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison between the oral anti-angiogenic agent Apatinib and its principal active metabolite, E-3-hydroxy-apatinib. The data presented is compiled from peer-reviewed clinical studies to offer an objective overview of their absorption, distribution, metabolism, and excretion profiles.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Apatinib and E-3-hydroxy-apatinib following a single oral administration of 750 mg of Apatinib to human subjects.
| Pharmacokinetic Parameter | Apatinib (Parent Drug) | E-3-hydroxy-apatinib (Metabolite) |
| Maximum Plasma Concentration (Cmax) | ~1600 ng/mL | ~250 ng/mL |
| Time to Cmax (Tmax) | ~4 hours | ~8 hours |
| Area Under the Curve (AUC) | AUC₀₋₂₄: ~19399 ng·h/mL[1] | AUC at steady state is 56% of parent drug exposure[2] |
| Elimination Half-life (t½) | ~9 hours[1] | Estimated ~10-12 hours |
Metabolic Pathway
Apatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4/5, and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1.[2] The major metabolic pathway involves hydroxylation of the cyclopentyl ring to form E-3-hydroxy-apatinib. This metabolite retains pharmacological activity.
Metabolic conversion of Apatinib to E-3-hydroxy-apatinib.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily generated using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below is a representative experimental protocol for the simultaneous quantification of Apatinib and E-3-hydroxy-apatinib in human plasma.
Sample Preparation
-
Method: Protein precipitation.
-
Procedure:
-
To 100 µL of human plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: Agilent 1200 Series HPLC or equivalent.
-
Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: 5 mmol/L ammonium acetate with 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A time-programmed gradient elution is employed to achieve optimal separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Instrumentation: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apatinib: m/z 474.2 → 363.2
-
E-3-hydroxy-apatinib: m/z 490.2 → 363.2
-
Internal Standard (e.g., Vatalanib): m/z 333.1 → 137.1
-
-
Data Analysis: Analyst software or equivalent is used for data acquisition and processing.
Experimental workflow for bioanalysis.
References
Comparative Analysis of Apatinib's Potency on VEGFR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused comparison of the inhibitory potency of Apatinib on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Due to the lack of identifiable scientific literature on a compound referred to as "M1-1" as a VEGFR2 inhibitor within the scope of our search, a direct comparison is not possible. This document will therefore focus on the characterization of Apatinib's interaction with VEGFR2, supported by experimental data and detailed protocols.
Potency of Apatinib on VEGFR2
Apatinib is a potent and selective inhibitor of the VEGFR2 tyrosine kinase.[1] It competitively binds to the ATP binding site of the intracellular domain of VEGFR2, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.
Data Summary: Apatinib IC50 Values
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Apatinib | VEGFR2 | Kinase Assay | 0.13 | [2] |
| Apatinib | VEGFR2 | Cell-based Assay (H446 cells) | 18.2 ± 1.5 | [2] |
| Apatinib | VEGFR2 | Cell-based Assay (H69 cells) | 25.4 ± 2.1 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in kinase assays and the cell line used in cell-based assays.
VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This initiates a cascade of downstream signaling events crucial for angiogenesis.
Caption: VEGFR2 signaling cascade initiated by VEGF binding.
Experimental Protocols
In Vitro VEGFR2 Kinase Inhibition Assay
This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Apatinib (or other test compounds)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Apatinib in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for VEGFR2.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based VEGFR2 Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on VEGF-induced VEGFR2 phosphorylation in intact cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR2
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF-A
-
Apatinib (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175) and mouse anti-total-VEGFR2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Western blot reagents and equipment
-
Cell imaging system or plate reader for signal quantification
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Apatinib or vehicle for 1 hour.
-
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody against total VEGFR2 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated VEGFR2 to total VEGFR2.
-
Determine the inhibitory effect of the compound on VEGFR2 phosphorylation.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The inhibitory effect of apatinib on different small cell lung cancer cells and in lung cancer‐bearing mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Apatinib Metabolite M1-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of Apatinib and its metabolites, such as M1-1, are critical for maintaining laboratory safety and environmental protection. Apatinib is a potent tyrosine kinase inhibitor and is considered a cytotoxic agent.[1] Therefore, its waste products must be managed as hazardous materials. This guide provides essential, step-by-step procedures for the safe disposal of Apatinib metabolite M1-1.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling Apatinib or its metabolites, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double chemotherapy gloves |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields |
| Respiratory Protection | Respirator Mask | P2/N95 or higher |
| Body Protection | Lab Coat/Gown | Disposable, fluid-resistant |
Always handle Apatinib and its metabolites in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols.[2]
Disposal Workflow for this compound
The proper disposal of this compound follows the standard procedures for cytotoxic waste. The primary method of disposal for cytotoxic waste is high-temperature incineration.[3]
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Segregation at Source : Immediately after generation, all waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated from other waste streams.[3]
-
Primary Containment : Place all contaminated materials into a designated, leak-proof, purple cytotoxic waste bag.[4] This color coding is crucial for identifying the waste as cytotoxic.
-
Secondary Containment : The purple bag should then be placed inside a rigid, puncture-resistant container that is also clearly labeled as "Cytotoxic Waste".[5] These containers are typically purple or yellow with the cytotoxic symbol.
-
Labeling : Ensure the outer container is clearly labeled with the contents, date, and the universal biohazard or cytotoxic symbol.
-
Storage : Store the sealed cytotoxic waste container in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.
-
Final Disposal : The final disposal of cytotoxic waste must be carried out through high-temperature incineration by a licensed and certified waste management facility.[3] Never dispose of cytotoxic waste in regular trash, down the drain, or through autoclaving.
Spill Management
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Wear double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill : Use a spill kit with absorbent pads to contain the spill. Work from the outside of the spill inward.
-
Clean the Area : Decontaminate the area with an appropriate cleaning agent. Consult the Safety Data Sheet (SDS) for Apatinib for recommended decontamination solutions.
-
Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste following the procedures outlined above.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the procedures provided here are based on established guidelines for the handling and disposal of cytotoxic and antineoplastic agents.[6][7] Adherence to institutional and local regulations for hazardous waste management is mandatory. For detailed information on the properties of Apatinib, refer to the manufacturer's Safety Data Sheet (SDS).[8][9]
References
- 1. Apatinib CAS#: 811803-05-1 [m.chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. web.uri.edu [web.uri.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abmole.com [abmole.com]
Essential Safety and Logistical Information for Handling Apatinib Metabolite M1-1
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Apatinib metabolite M1-1. The procedural guidance herein is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Plan
Appropriate PPE is the primary barrier against exposure to hazardous compounds.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Compound Receiving and Storage | - Single pair of chemotherapy-tested gloves- Lab coat |
| Weighing and Reconstitution | - Two pairs of chemotherapy-tested gloves (outer pair sterile)- Disposable gown resistant to chemotherapy drugs- Eye protection (safety glasses with side shields or goggles)- Face shield if there is a risk of splashing- N95 respirator if not handled in a containment device |
| In Vitro Experiments (e.g., cell culture) | - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles)- Face shield if there is a risk of splashing |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
The container should be transported in a sealed, leak-proof secondary container.[1]
-
Store the compound in a tightly closed, clearly labeled container in a designated, well-ventilated, and restricted-access area.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.
Preparation (Weighing and Reconstitution)
-
All handling of the solid compound and initial reconstitution should be performed in a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.[4]
-
Use dedicated equipment (e.g., spatulas, weighing paper, and containers).
-
Avoid the formation of dust and aerosols.[3]
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Administration (for in vitro/in vivo studies)
-
When administering the compound in a research setting, use Luer-Lok syringes and other closed-system transfer devices to prevent leakage.[1]
-
Ensure all personnel involved are trained in the safe handling of cytotoxic agents.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Sharps: All needles, syringes, and other sharp objects contaminated with the compound should be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste."
-
Contaminated PPE and Materials: Gloves, gowns, lab coats, bench paper, and any other materials that come into contact with the compound should be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[3]
-
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous and cytotoxic waste.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
1. Cell Seeding:
- Culture cancer cells to ~80% confluency in appropriate media.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.
3. Cell Treatment:
- Remove the old media from the 96-well plate.
- Add 100 µL of the media containing the different concentrations of this compound to the respective wells.
- Include a vehicle control (media with the same concentration of solvent) and a negative control (media only).
- Incubate for 48-72 hours.
4. Viability Assessment (MTT Assay):
- Add 10 µL of MTT reagent (5 mg/mL) to each well.
- Incubate for 4 hours at 37°C.
- Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagrams
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
